Boc-asn-obzl

Catalog No.
S688887
CAS No.
13512-57-7
M.F
C16H22N2O5
M. Wt
322.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-asn-obzl

CAS Number

13512-57-7

Product Name

Boc-asn-obzl

IUPAC Name

benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1

InChI Key

VNFPRPGXGYMAKL-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1

Crystal Structure and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The crystal structure of Boc-L-Asn-OBzl was determined in a study where it was co-crystallized with methanol [1]. The key crystallographic parameters are summarized in the table below.

Table 1: Crystallographic Data for Boc-L-Asn-OBzl · CH₃OH [1]

Parameter Value
Chemical Formula C₂₁H₂₉N₃O₆ · CH₃OH
Formula Weight (Mr) 419.48 + CH₃OH
Crystal System Monoclinic
Space Group P2₁
Unit Cell Parameters
a (Å) 10.049(1)
b (Å) 10.399(2)
c (Å) 11.702(1)
β (°) 92.50(1)
Unit Cell Volume (V) 1221.7(3) ų
Calculated Density (dx) 1.14 g·cm⁻³
Z (Molecules/Unit Cell) 2
R-factor 0.043

Key Structural Findings [1]:

  • The dipeptide crystallized in an extended conformation with the Asn-Pro peptide bond in the trans configuration.
  • The crystal structure featured intermolecular hydrogen bonding involving the methanol solvent molecule, the asparagine side chain, and the peptide backbone.

Chemical Profile and Synthesis

Table 2: Chemical & Physical Properties of Boc-L-Asn-OBzl [2] [3]

Property Value / Description
CAS Number 13512-57-7
Common Name Boc-L-Asn-OBzl
Molecular Formula C₁₆H₂₂N₂O₅
Molecular Weight 322.36 g/mol
Density 1.188 g/cm³
Boiling Point 538.6°C (predicted)
Melting Point 124-126°C
Appearance White to off-white solid

The synthesis of Boc-L-Asn-OBzl can be achieved from Boc-L-asparagine. One published method involves forming the cesium salt of the amino acid in methanol, followed by reaction with benzyl bromide in DMF to obtain the benzyl ester [3].

Synthesis Context and a Key Side Reaction

The search results highlight an important context for using this and similar protected amino acids in peptide synthesis.

  • Dehydration Side Reaction: During the synthesis of the dipeptide Boc-L-Asn-L-Pro-OBzl, a minor impurity was identified as Boc-β-cyano-L-alanine-L-Pro-OBzl [1]. This compound is a dehydration product of the asparagine side chain. This is a known side reaction that can occur during peptide synthesis, particularly under certain activating conditions.

  • Cleavage and Deprotection Protocols: When Boc-protected amino acids are used in solid-phase peptide synthesis, the final step to cleave the peptide from the resin and remove protecting groups requires strong acids. The most common reagent is anhydrous Hydrogen Fluoride (HF), though alternatives like TFMSA (Trifluoromethanesulfonic acid) are also used [4] [5]. These procedures are highly sensitive and require specialized, HF-resistant equipment due to the toxic and corrosive nature of the reagents [4].

Experimental Workflow Diagram

The following diagram outlines the key stages involved in the synthesis and crystallization of Boc-L-Asn-L-Pro-OBzl, based on the information from the search results.

G Start Start Synthesis A Boc-L-Asn + Mixed Anhydride Reagents Start->A B Couple with HCl·L-Proline-OBzl A->B C Form Dipeptide: Boc-L-Asn-L-Pro-OBzl B->C D Crystallization (from Methanol) C->D F Potential Dehydration Side Reaction C->F E Obtain Crystal: Boc-L-Asn-L-Pro-OBzl·CH₃OH D->E G Side Product: Boc-β-cyano-L- alanine-L-Pro-OBzl F->G

This workflow shows the main synthesis path and the potential formation of a dehydration by-product [1].

References

Boc-Asn-OBzl melting point 124-126°C

Author: Smolecule Technical Support Team. Date: February 2026

A Reference from a Related Compound

The search did uncover high-quality technical data for Boc-Asp(OBzl)-OH, which shares a similar structure and protection scheme. The information below, synthesized from supplier catalogs and a published organic synthesis procedure, can serve as a useful reference.

Property Value for Boc-Asp(OBzl)-OH
CAS Number 7536-58-5 [1] [2] [3]
Molecular Formula C16H21NO6 [1] [3]
Molecular Weight 323.34 g/mol [4] [3]
Melting Point 98-102 °C [1], 101-102 °C [5], 102-106 °C (dec.) [3]
Specific Rotation [α]20/D −20.0±1°, c=2% in DMF [1]
Purity ≥99.0% (HPLC) [1], ≥98% (TLC) [2]
Appearance White to off-white powder [2] [3]
Application Boc solid-phase peptide synthesis [1] [2]

A procedure from Organic Syntheses also confirms that Boc-Asp(OBzl)-OH can be prepared from its parent amino acid using di-tert-butyl dicarbonate in a mixture of water, tert-butyl alcohol, and sodium hydroxide, yielding 81-89% [5].

Boc Solid-Phase Peptide Synthesis Workflow

Boc-Asp(OBzl)-OH is a building block used in Boc-SPPS. The following diagram outlines the core cycle of this synthesis method.

Start Start with Boc-protected resin-bound amino acid A Deprotection TFA (Trifluoroacetic acid) Removes N-terminal Boc group Start->A Repeat Cycle B Neutralization & Wash (e.g., DIPEA in DCM) Removes TFA salt A->B Repeat Cycle C Coupling Next Boc-Amino Acid + Activating Agent B->C Repeat Cycle D Wash Removes excess reagents C->D Repeat Cycle D->A Repeat Cycle

Core workflow of Boc-Solid Phase Peptide Synthesis (Boc-SPPS), illustrating the repetitive deprotection, neutralization, coupling, and washing steps for chain elongation [6] [7].

References

Synthesis of Boc-Asn-OBzl

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of Boc-Asn-OBzl can be achieved from Boc-protected aspartic acid. The following diagram outlines the core synthetic workflow.

G Start Boc-L-Aspartic Acid Step1 1. Dissolve in Methanol 2. Add Cesium Carbonate Start->Step1 Intermediate Caesium Salt Step1->Intermediate Step2 1. Suspend in DMF 2. Add Benzyl Bromide Stir at Room Temp Overnight Intermediate->Step2 Step3 Work-up: 1. Evaporate Solvent 2. Dilute with Water 3. Extract with Ethyl Acetate 4. Wash with Brine 5. Purify in n-Hexane Step2->Step3 Final This compound (51% Yield) Step3->Final

Synthetic workflow for this compound [1] [2]

Experimental Protocol [1] [2]:

  • Reaction Setup: Dissolve N-[(1,1-dimethylethoxycarbonyl)amino]-L-aspartic acid (20.7 g, 89.1 mmol) in methanol (500 mL). Add cesium carbonate (15.97 g, 49 mmol).
  • Salt Formation: After reaction completion, evaporate the solvent to obtain a white solid.
  • Benzylation: Dissolve the solid in N,N-dimethylformamide (DMF, 200 mL) to form a suspension. Slowly add benzyl bromide (11.6 mL, 98 mmol) dropwise and stir the mixture at room temperature overnight.
  • Work-up and Isolation:
    • Evaporate the solvent under reduced pressure.
    • Dilute the residue with water (300 mL) and extract with ethyl acetate (200 mL).
    • Wash the organic phase with brine (50 mL).
    • Remove the solvent under reduced pressure to obtain the crude product.
  • Purification: Suspend the crude product in n-hexane (160 mL), filter, and dry under vacuum to yield This compound as a white solid (14.68 g, 51% yield). Reported melting point: 113-115°C.

Role in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a building block in the Boc-SPPS strategy. In this method, the Boc group protects the alpha-amino group, while the asparagine side chain remains unprotected. The benzyl (OBzl) ester protects the C-terminus for attachment to the solid support. This protection scheme is acid-labile, requiring strong acids like HF for final cleavage, which is a key difference from the more common Fmoc/tBu strategy [3].

Handling and Safety

  • Storage: Store at 2-8°C [1] [2].
  • Physical Data: The predicted pKa is 10.89 ± 0.46, and the flash point is 279.5°C [4] [1] [2].
  • Safety: While a specific Safety Data Sheet (MSDS) was not located in the search results, standard safe laboratory practices should be followed. The synthesis protocol uses hazardous chemicals (e.g., benzyl bromide, DMF), requiring appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood) [1] [2].

Commercial Information

This compound is available from multiple chemical suppliers. The table below lists some examples.

Company Purity Package Size Price (USD)
Sichuan HongRi Pharma-Tech [1] 98% 1 kg Price on request
ATK Chemical Company [1] 98% 5 g - 1 kg Price on request
BOC Sciences [1] >95% Not specified Price on request
Finetech Industry Limited [1] 98% 1 g - 1 kg Price on request
TRC [2] Not specified 250 mg $55
Biosynth Carbosynth [2] Not specified 5 g $150

This compound is a specialized reagent designed for a specific peptide synthesis strategy. Its primary value lies in constructing complex peptides where the Boc/Bzl protection approach is advantageous or necessary.

References

Boc-Asn-OBzl solubility organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Key Identified Properties of Boc-Asn-OBzl

While solubility data is unavailable, the search results do provide other relevant physical characteristics, summarized below.

Property Value / Description
CAS Number 13512-57-7 [1] [2]
Molecular Formula C₁₆H₂₂N₂O₅ [1] [2]
Molecular Weight 322.36 g/mol [1] [2]
Melting Point 124-126 °C [1] [2]
Density 1.188±0.06 g/cm³ (at 20°C) [1] [3]
Appearance White to off-white solid [1] [2]

Experimental Workflow for Solubility Determination

Based on standard laboratory practice for determining solubility, the following workflow outlines a general approach you could take.

Start Start: Prepare this compound Step1 Select a set of common organic solvents Start->Step1 Step2 Add solvent to a small known mass of compound Step1->Step2 Step3 Agitate (e.g., vortex, stir) at constant temperature Step2->Step3 Step4 Observe visually for complete dissolution Step3->Step4 Step5 Record results: Soluble / Partially Soluble / Insoluble Step4->Step5 Step6 Repeat process for each solvent Step5->Step6 Step6->Step1 Next solvent

References

Boc-Asn-OBzl solid phase peptide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boc-Asn-OBzl in SPPS

This compound is a protected derivative of asparagine designed for the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of SPPS [1]. This orthogonal protection scheme uses an acid-labile Boc group for the α-amino group and a benzyl (Bzl) group for the side-chain amide [2]. Its synthesis is essential for incorporating asparagine residues into peptide sequences while suppressing side reactions during assembly, especially when using powerful carbodiimide coupling reagents [3].

Chemical Profile and Strategic Role

The table below summarizes the key characteristics of this compound.

  • This compound Protecting Group Strategy
Attribute Specification for this compound
IUPAC Name (2R)-4-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
CAS Number Information not located in search results
Molecular Formula C₁₆H₂₂N₂O₅
Protection Scheme Boc/Bzl (tert-butoxycarbonyl/benzyl) [1]
α-Amine Protecting Group Boc (acid-labile, removed with TFA) [4]
Side-Chain Protecting Group OBzl (Xan, xanthyl; acid-stable, removed with HF) [3]
Orthogonality Orthogonal to Fmoc/tBu strategies; compatible with strong acid cleavage (HF)
Typical Applications Boc-SPPS; synthesis of complex peptides requiring strong acid deprotection

Detailed Synthetic Protocol

This protocol outlines the steps for incorporating this compound into a peptide sequence using Boc-SPPS, based on a standard synthesis workflow [5].

Resin Selection and Preparation
  • Resin Type: The choice of resin depends on the desired C-terminus of the final peptide [4].
    • For a peptide acid, use Merrifield resin or PAM resin [4].
    • For a peptide amide, use MBHA resin (4-methylbenzhydrylamine resin) [4].
  • Substitution Level: A standard substitution level of 0.5-1.2 mmol/g is suitable for most peptides. For longer or more difficult sequences, a lower substitution (0.1-0.4 mmol/g) is recommended to minimize aggregation [4].
  • Preparation: The resin must be properly washed and swollen in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) before use [6].
Stepwise Peptide Assembly Cycle

The following diagram illustrates the cyclic process of deprotection and coupling in Boc-SPPS.

Boc_SPPS_Cycle Start Start: Boc-Peptide-Resin Deprotection 1. Deprotection 50% TFA in DCM Start->Deprotection Neutralization 2. Neutralization 5-10% DIEA in DCM Deprotection->Neutralization Removes N-terminal Boc Coupling 3. Coupling This compound + Coupling Reagent Neutralization->Coupling Frees α-amine Repeat Cycle Complete Coupling->Repeat Forms new amide bond Repeat->Deprotection Repeat for next amino acid

  • Step 1: Boc Deprotection

    • Reagent: 50% (v/v) Trifluoroacetic Acid (TFA) in DCM [4].
    • Procedure: Treat the resin with the TFA/DCM mixture (∼10 mL/g resin) for 15-20 minutes with constant mixing at room temperature [6].
    • Function: Removes the N-terminal Boc group, forming a soluble TFA salt of the peptide-resin.
  • Step 2: Neutralization

    • Reagent: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.
    • Procedure: Wash the resin multiple times with the DIEA/DCM solution to liberate the free amine for coupling [2].
    • Function: Converts the TFA salt of the peptide back to the free amine.
  • Step 3: Coupling of this compound

    • Activation: Pre-activate this compound (3-10 equiv.) with a coupling reagent like DCC (dicyclohexylcarbodiimide) or HBTU (O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) in a minimal volume of DMF or DCM for 1-2 minutes [2] [4].
    • Reaction: Add the activated amino acid solution to the resin and mix for 30-90 minutes. Coupling efficiency can be monitored with tests like the ninhydrin test (Kaiser test) [2].
    • Function: Forms the amide bond between the resin-bound peptide and this compound.
Final Cleavage and Global Deprotection

After chain assembly is complete, the peptide is cleaved from the resin with simultaneous removal of all permanent protecting groups (including the OBzl on asparagine). HF cleavage is required for this step [6] [4].

  • Pre-Cleavage Preparation:

    • Remove N-terminal Boc: Ensure the final Boc group is removed using TFA as described in Step 3.2 [6].
    • Wash and Dry: Thoroughly wash the peptide-resin (e.g., with DCM and MeOH) and dry under high vacuum over P₂O₅ or KOH for at least 4 hours, preferably overnight [6].
  • Standard HF Cleavage Procedure [6]:

    • Scavenger Mixture: For peptides containing Cys, use HF/Anisole/DMS/p-Thiocresol (10:1:1:0.2, v/v). For other peptides, HF/DMS/Anisole (10:1:1) is suitable.
    • Procedure:
      • Place the dry peptide-resin and scavenger mixture in a specially designed, HF-resistant apparatus.
      • Distill anhydrous HF (10 mL per 0.2 mmol scale) into the reaction vessel at 0-5 °C.
      • React for 30-60 minutes at 0-5 °C with stirring. Peptides with Arg(Tos) may require up to 2 hours.
    • Work-up:
      • Evaporate HF and DMS under a stream of N₂.
      • Extract the peptide from the resin matrix with TFA.
      • Precipitate the crude peptide by adding the TFA solution drop-wise into 8-10 volumes of cold diethyl ether.
      • Isolate the peptide by centrifugation or filtration.

Practical Considerations and Troubleshooting

Side Reaction Management

The following table outlines potential issues and solutions when working with this compound and related compounds.

  • Common Side Reactions and Solutions
Side Reaction Cause Preventive Strategy / Solution
Nitrile Formation Dehydration of unprotected side-chain amide by carbodiimide coupling reagents [3]. Use this compound. The Xan group protects the amide nitrogen, preventing this side reaction [3].
Aspartimide Formation Cyclization at Asp residues, especially in Asp-Gly sequences [6]. Cleave at lower temperatures (≤ 5°C) [6]. Use the "Low-High" HF procedure with DMS [6].
Incomplete Cleavage Inadequate cleavage time or temperature, especially for stable groups like Arg(Tos) [6]. Extend HF cleavage time to up to 2 hours for resistant protecting groups [6].
Alkylation of Peptide Reaction with benzyl or t-butyl cations generated during HF cleavage [6]. Use efficient scavengers like anisole, DMS, and p-thiocresol in the HF mixture [6].
Strategic Advantages and Limitations
  • Advantages:
    • Prevents Dehydration: The Xan group effectively prevents the dehydration of asparagine's side chain to a nitrile during activation and coupling [3].
    • Orthogonality: The Boc/Bzl strategy is highly effective for synthesizing long or difficult sequences prone to aggregation [4] [1].
  • Limitations:
    • HF Requirement: Final cleavage requires hazardous anhydrous HF, necessitating special, expensive equipment and strict safety protocols [6] [4] [1].
    • Handling Complexity: The procedure is less straightforward than Fmoc/tBu chemistry and is more difficult to scale up [4] [1].

Analytical Data and Characterization

  • QC During Synthesis: Monitor coupling efficiency after each incorporation step using the ninhydrin (Kaiser) test [2].
  • Post-Cleavage Analysis:
    • HPLC: Use reverse-phase HPLC to assess the purity of the crude peptide.
    • Mass Spectrometry: Confirm the identity of the product using techniques such as MALDI-TOF or ESI-MS.

Conclusion

This compound is a critical building block for the robust incorporation of asparagine into peptides via Boc-SPPS. Its primary function is to safeguard the side-chain amide against dehydration, a common side reaction. While its use demands expertise and specialized infrastructure for HF cleavage, it remains a powerful tool for synthesizing complex peptides, particularly those that are challenging for the milder Fmoc/tBu approach.

References

synthesis of Boc-Asn-OBzl from Boc-L-asparagine

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Protocol

The is a one-pot two-step procedure, involving first the formation of a cesium salt and subsequent benzylation. The following workflow outlines the key stages of the synthesis, workup, and purification [1].

G Start Start: Boc-L-Asparagine in Methanol Step1 Add Cesium Carbonate (0.55 eq) Form Cesium Salt Start->Step1 Step2 Evaporate Solvent Step1->Step2 Step3 Suspend Solid in DMF Step2->Step3 Step4 Add Benzyl Bromide (1.1 eq) Stir Overnight at RT Step3->Step4 Step5 Reaction Workup 1. Evaporate DMF 2. Dilute with Water 3. Extract with Ethyl Acetate 4. Wash with Brine Step4->Step5 Step6 Purification 1. Remove Solvent 2. Suspend Crude Product in n-Hexane 3. Filter 4. Dry under Vacuum Step5->Step6 End End: Obtain Boc-Asn-OBzl (White Solid) Step6->End

The table below details the specific quantities and conditions for the reaction [1].

Parameter Specification
Starting Material Boc-L-Asparagine (20.7 g, 89.1 mmol, 1.0 eq)
Solvent (Step 1) Methanol (500 mL)
Base Cesium Carbonate (15.97 g, 49.0 mmol, 0.55 eq)
Solvent (Step 2) N,N-Dimethylformamide (DMF, 200 mL)
Alkylating Agent Benzyl Bromide (11.6 mL, 98.0 mmol, 1.1 eq)
Reaction Time Stirred overnight at room temperature
Workup Evaporation, dilution with water (300 mL), extraction with ethyl acetate (200 mL), wash with brine (50 mL)
Purification Solvent removal, suspension in n-hexane (160 mL), filtration, and drying under vacuum
Isolated Yield 51% (14.68 g)

Critical Notes & Safety

  • Side Reactions: The primary concern is the potential dehydration of the asparagine side chain, leading to a nitrile-containing byproduct, Boc-β-cyano-L-alanine-Pro-OBzl [2] [3]. The use of cesium salt is likely crucial to provide a mild, basic environment that minimizes this side reaction.
  • Aspartimide Formation: While more common during peptide chain assembly, aspartimide formation can occur with protected aspartic acid derivatives under basic conditions. The described protocol avoids strong bases like DBU, which are known to promote this side reaction [2].
  • Safety Considerations:
    • Benzyl bromide is a potent lachrymator (tear gas) and a severe skin and respiratory irritant. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) like gloves and safety glasses.
    • DMF is a known teratogen and should be handled with care, using appropriate engineering controls.

Product Characterization

Successful synthesis should be confirmed by analytical data. The following table summarizes the expected physical and spectroscopic properties of this compound [4] [1].

Property Reported Value
CAS Number 13512-57-7
Molecular Formula C₁₆H₂₂N₂O₅
Molecular Weight 322.36 g/mol
Appearance White to off-white solid
Melting Point 113-115°C (literature procedure); 124-126°C (commercial source)
Boiling Point 538.6 °C (predicted)
Density 1.188 g/cm³
Storage 2-8°C
¹H NMR (DMSO-d₆) δ 7.35 (m, 6H), 7.13 (d, J = 7.9 Hz, 1H), 6.94 (br s, 1H), 5.10 (s, 2H), 4.39 (q, J = 7.4 Hz, 1H), 2.6-2.4 (m, 2H), 2.03 (t, J = 7.3 Hz, 2H), 1.37 (s, 9H)

Application in Peptide Synthesis

This compound is a protected amino acid building block used in Boc-based solid-phase peptide synthesis (SPPS) [2].

  • The Boc group protects the alpha-amino group and is removable under strong acidic conditions (e.g., TFA or HCl), while the benzyl (OBzl) group protects the side chain carboxylic acid and is stable to these conditions [2] [5].
  • Although asparagine can sometimes be used without side-chain protection, protecting the amide group with a trityl (Trt) group is often preferred in Fmoc-SPPS to prevent side reactions and improve solubility [2]. The protocol outlined here provides an alternative for Boc-chemistry strategies.

Search Limitations

The core synthetic procedure is from a 2005 patent. I was unable to find a more recent or optimized protocol in the open literature through this search. Researchers may need to validate and potentially optimize this method in their own laboratories.

References

Comprehensive Application Notes and Protocols: Strategic Implementation of Boc-Asn-OBzl in Fmoc Solid-Phase Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boc-Asn-OBzl in Modern Peptide Synthesis

The integration of This compound (Benzyl N²-(tert-butoxycarbonyl)-L-asparaginate) into Fmoc-based solid-phase peptide synthesis (SPPS) represents a specialized orthogonal protection strategy that addresses specific synthetic challenges in complex peptide assembly. While Fmoc/tBu chemistry has largely become the dominant methodology in peptide synthesis due to its milder cleavage conditions and avoidance of highly toxic hydrofluoric acid [1], the strategic incorporation of select Boc-protected building blocks can provide solutions for synthesizing peptides with post-translational modifications, preventing side reactions, and enabling novel ligation strategies. The compound this compound, with molecular formula C₁₆H₂₂N₂O₅ and molecular weight of 322.36 g/mol [2], features a unique protection scheme where the alpha-amine is protected with the acid-labile tert-butoxycarbonyl (Boc) group, while the side chain amide remains unprotected and the C-terminal carboxyl is protected as a benzyl ester [3]. This specific protection pattern makes it particularly valuable for synthesizing asparagine-rich sequences and controlling side chain functionalities in complex peptide architectures.

The fundamental challenge in integrating this compound into standard Fmoc-SPPS protocols stems from the orthogonality conflicts between the two protection schemes. Traditional Fmoc chemistry employs a base-labile N-terminal protecting group (Fmoc) with acid-labile side chain protections, while Boc chemistry relies exclusively on acid-labile protections throughout [1]. This application note provides detailed protocols and strategic frameworks for researchers to successfully implement this compound in Fmoc-SPPS, expanding the synthetic toolbox for accessing challenging peptide targets in drug development programs.

Chemical Compatibility and Fundamental Challenges

Fundamental Orthogonality Challenges

The incorporation of this compound into Fmoc-SPPS presents several significant compatibility challenges that must be carefully addressed:

  • Protection Scheme Conflict: The Boc protecting group on the alpha-amine of this compound is acid-labile, typically removed with trifluoroacetic acid (TFA), whereas standard Fmoc removal requires basic conditions (piperidine) [1] [4]. This creates a fundamental orthogonality problem where standard Fmoc deprotection would leave the Boc group intact, while Boc removal would concurrently cleave side chain protections and potentially release the peptide from acid-labile resins.

  • Side Chain Vulnerability: The unprotected side chain amide of asparagine in this compound presents potential for side reactions during synthesis, particularly aspartimide formation, which occurs readily under basic conditions [5]. This necessitates careful optimization of coupling and deprotection conditions to minimize this common side reaction.

  • Benzyl Ester Stability: The C-terminal benzyl ester protection in this compound is typically cleaved with strong acids like hydrogen fluoride (HF) [6], which is incompatible with standard Fmoc cleavage cocktails that use TFA with trialkylsilane scavengers. This limits the resin choices and requires specialized cleavage approaches when the benzyl ester needs to be removed during synthesis.

Stability Considerations

The Boc group in this compound demonstrates limited stability to the basic conditions used for Fmoc removal. While the Boc group is generally stable to weak bases, extended or repeated exposure to piperidine solutions (typically 20% in DMF) can lead to gradual decomposition [4]. This instability necessitates optimization of deprotection times and careful monitoring when both protecting groups are present in a synthetic scheme. The benzyl ester protection exhibits high stability to both acidic and basic conditions, but is cleaved by strong acids like HF or trifluoromethanesulfonic acid (TFMSA) [6], presenting challenges for standard Fmoc cleavage protocols.

Strategic Applications in Complex Peptide Synthesis

Specific Research Applications

The implementation of this compound in Fmoc-SPPS provides unique advantages for several specialized synthetic applications:

  • C-Terminal Thioester Synthesis: this compound can be strategically employed in the synthesis of peptide thioesters for native chemical ligation. Research has demonstrated that while Fmoc-SPPS approaches typically require "safety catch" linkers or post-synthetic activation for thioester formation, Boc chemistry allows direct on-resin thioester installation using mercaptopropionic acid linkers [7]. The incorporation of this compound at appropriate positions can facilitate this strategy while maintaining Fmoc chemistry for the majority of the sequence.

  • Asparagine-Rich Sequences: For peptides containing multiple asparagine residues, particularly in sequences prone to aspartimide formation, the strategic placement of this compound can minimize repeated exposure to basic conditions that promote this side reaction [5]. This approach can significantly improve crude peptide purity and yield in challenging sequences.

  • Orthogonal Protection for Segment Condensation: this compound enables the preparation of partially protected peptide fragments for segment condensation approaches. The acid-labile Boc group allows selective deprotection while retaining other side chain protections, facilitating the controlled assembly of large peptides and small proteins through convergent synthesis [1].

Orthogonal Protection Strategy Implementation

Successful implementation requires careful strategic planning of the synthetic approach:

  • Resin Selection: Acid-stable resins like Sieber amide resin or Wang resin are preferred when incorporating this compound, as they maintain stability during the selective Boc deprotection steps while allowing final cleavage with milder acid concentrations [8].

  • Sequential Deprotection: A carefully optimized sequence of deprotection steps must be implemented, typically involving selective Boc removal with mild acid conditions (1-5% TFA in DCM) followed by standard Fmoc deprotection with piperidine, ensuring neither step compromises the other protecting groups [5].

  • Selective Coupling: this compound is best incorporated at specific positions where its unique protection scheme provides maximal benefit, rather than throughout the entire sequence. This targeted approach maintains the overall efficiency of Fmoc-SPPS while addressing specific synthetic challenges at critical positions.

Experimental Protocol

Materials and Equipment
4.1.1 Protected Amino Acids and Reagents
  • This compound (CAS: 13512-57-7, purity ≥97%) [2]
  • Standard Fmoc-protected amino acids with appropriate side-chain protections
  • Resin: Sieber amide resin (substitution: 0.4-0.8 mmol/g) [8] or other acid-stable resin
  • Solvents: N,N-Dimethylformamide (DMF, peptide grade), Dichloromethane (DCM), Diethyl ether
  • Activating Reagents: HBTU/HCTU, HATU, or DIC with Oxyma Pure
  • Deprotection Reagents: Piperidine (20% in DMF), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
4.1.2 Specialized Equipment
  • Peptide synthesizer (manual or automated)
  • HF cleavage apparatus (if required for benzyl ester removal) [6]
  • Rotary evaporator with vacuum pump
  • Lyophilizer
  • HPLC system with UV detection and analytical columns
Step-by-Step Synthesis Procedure
4.2.1 Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Transfer 0.5 mmol of Sieber amide resin to the reaction vessel. Swell the resin in 10 mL of DCM for 30 minutes with gentle agitation [5].
  • Fmoc Removal: Wash the resin with DMF (3 × 10 mL). Treat with 20% piperidine in DMF (10 mL) for 5 + 10 minutes to remove the Fmoc group.
  • Washing: Wash thoroughly with DMF (5 × 10 mL) to remove all piperidine and byproducts.
  • Coupling Verification: Perform Kaiser test to confirm free amine presence.
4.2.2 Incorporation of this compound
  • Activation: Dissolve this compound (2.5 mmol, 5 eq.) in minimal DMF. Add HATU (5 eq.) and DIPEA (10 eq.) and activate for 2 minutes [5].
  • Coupling: Transfer the activated solution to the resin. React for 2-4 hours with continuous mixing.
  • Washing: Wash with DMF (3 × 10 mL) and DCM (3 × 10 mL).
  • Capping: Cap any unreacted amines with acetic anhydride/DIPEA/DMF (5:5:90) for 15 minutes.
  • Boc Deprotection: Treat with 5% TFA in DCM (containing 2% TIS as scavenger) for 2 × 5 minutes to remove the Boc group while retaining the benzyl ester [6].
  • Neutralization: Wash with DCM (3 × 10 mL) and neutralize with 5% DIPEA in DCM.
  • Confirmation: Perform Kaiser test to confirm successful deprotection and proceed with standard Fmoc-SPPS.
4.2.3 Standard Fmoc-SPPS Continuation
  • Chain Elongation: Continue standard Fmoc-SPPS using 20% piperidine in DMF for Fmoc deprotection (5 + 10 minutes) and appropriate coupling reagents for each amino acid [9].
  • Intermediate this compound Incorporation: Repeat the specialized protocol above for any additional this compound incorporations.
  • Final Fmoc Removal: After complete chain assembly, perform final Fmoc removal with 20% piperidine in DMF.
4.2.4 Cleavage and Global Deprotection
  • Resin Cleavage: Cleave the peptide from the Sieber resin using 95% TFA, 2.5% H₂O, 2.5% TIS for 2-4 hours [8].
  • Precipitation: Filter the cleavage mixture into cold diethyl ether (40 mL) to precipitate the peptide.
  • Collection: Centrifuge at 3000 rpm for 5 minutes and decant the ether.
  • Washing: Wash the pellet with fresh cold ether (3 × 40 mL).
  • Dissolution and Lyophilization: Dissolve the crude peptide in 30% acetonitrile/water and lyophilize.

Table 1: Standard Cleavage Cocktails for Different Scenarios

Application Scenario Recommended Cleavage Cocktail Incubation Time Temperature
Standard cleavage from Sieber resin TFA/H₂O/TIS (95:2.5:2.5) 2-4 hours Room temperature
Benzyl ester removal HF/p-cresol (95:5) [6] 1-2 hours 0°C
Acid-sensitive peptides TFA/H₂O (99:1) 1-2 hours Room temperature
Peptides with Trp, Met, Cys TFA/H₂O/TIS/EDT (94:1:2.5:2.5) 3 hours Room temperature
Analytical Methods and Characterization
4.3.1 Quality Control Procedures
  • HPLC Analysis:

    • Column: C18 (4.6 × 250 mm, 5 μm)
    • Mobile Phase: A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile
    • Gradient: 5-95% B over 30 minutes
    • Flow Rate: 1 mL/min
    • Detection: UV at 220 nm and 280 nm
  • Mass Spectrometry:

    • Method: MALDI-TOF or ESI
    • Matrix: α-cyano-4-hydroxycinnamic acid (for MALDI)
    • Calibration: External standard calibration
  • Purity Assessment:

    • Calculate peak area percentage from HPLC chromatogram
    • Acceptable purity: ≥85% for crude peptide

Comparative Analysis and Data Presentation

Protecting Group Comparison

Table 2: Comprehensive Comparison of Boc vs. Fmoc Protecting Groups

Parameter Boc Protection Fmoc Protection This compound in Fmoc SPPS
Deprotection Reagents Strong acid (TFA, HF) [6] Base (piperidine) [4] Sequential acid (Boc) then base (Fmoc)
Deprotection Time 15-30 min in TFA [5] 5-20 min in piperidine [9] 2 × 5 min in mild TFA then standard piperidine
Side Chain Compatibility Acid-stable protections [1] Base-stable, acid-labile protections [9] Requires careful orthogonal planning
Cleavage Conditions HF required for some protections [6] TFA with scavengers [9] Standard TFA for resin, HF for benzyl ester when needed
Orthogonality Limited with acid-labile groups True orthogonality with acid-labile side chains [1] Strategic orthogonality for specific applications
Typical Side Reactions Alkylation, t-butylation [6] Aspartimide formation, epimerization [5] Reduced aspartimide risk for Asn
Equipment Requirements Specialized HF apparatus needed [6] Standard peptide synthesis setup Standard setup unless benzyl ester cleavage required
Analytical Data and Expected Outcomes

Table 3: Expected Analytical Parameters for this compound in Fmoc-SPPS

Analytical Parameter Expected Result Acceptance Criteria Typical Range
Coupling Efficiency >99.5% per cycle Kaiser test negative 99.3-99.8%
Boc Deprotection Efficiency >99% Kaiser test positive after deprotection 98.5-99.5%
Crude Purity (HPLC) 85-95% ≥80% for complex peptides Varies by sequence
Overall Yield 70-90% Dependent on peptide length Decreases with longer sequences
Aspartimide Formation <2% Significantly reduced vs. standard Fmoc-Asn <1-5%
MS Characterization [M+H]+ observed Within 0.1% of theoretical mass Sequence-dependent

Troubleshooting and Optimization Strategies

Common Issues and Solutions
  • Incomplete Boc Deprotection: Problem: Boc group not fully removed with mild TFA treatment, leading to chain termination. Solution: Increase TFA concentration to 10-20% in DCM, extend deprotection time to 2 × 10 minutes, or add additional scavengers (2% TIS + 2% 1,2-ethanedithiol). Confirm deprotection with Kaiser test after each Boc removal step [6].

  • Benzyl Ester Cleavage During Synthesis: Problem: Unintended cleavage of the benzyl ester during acidic treatments, particularly with repeated TFA exposures. Solution: Use minimal TFA concentration (1-5%) and shortest effective deprotection time. Incorporate neutralization steps (5% DIPEA in DCM) immediately after Boc deprotection to stabilize the ester linkage [5].

  • Aspartimide Formation: Problem: Despite the theoretical advantage, aspartimide still occurs during extended piperidine treatments. Solution: Reduce Fmoc deprotection time to 2 + 5 minutes, use 4-methylpiperidine instead of piperidine, or incorporate HOBt (0.1 M) in the deprotection solution to suppress ring formation [5].

Process Optimization Strategies
  • Coupling Enhancement: For difficult sequences following this compound incorporation, use double coupling protocols with different activation mechanisms (e.g., HATU followed by DIC/Oxyma) or incorporate microwave-assisted synthesis (30-50°C) to improve coupling efficiency [5].

  • Real-Time Monitoring: Implement online UV monitoring of Fmoc deprotection (at 301 nm) to ensure complete removal while minimizing base exposure time. For this compound incorporation steps, use aliquot testing and colorimetric monitoring to confirm coupling completion before proceeding [4].

  • Scavenger Optimization: For final cleavage, tailor scavenger cocktails based on peptide composition: use TIS and water for standard peptides, add EDT for Cys-rich sequences, and incorporate thioanisole for Met-containing peptides to minimize side reactions [6].

Workflow Visualization

The following workflow diagram illustrates the strategic integration of this compound into standard Fmoc-SPPS, highlighting the sequential deprotection strategy and critical decision points:

G Start Start Fmoc-SPPS Resin Preparation FmocCycle Standard Fmoc Cycle: 1. Piperidine Deprotection 2. Fmoc-AA Coupling Start->FmocCycle Decision1 This compound Incorporation Required? FmocCycle->Decision1 BocProtocol This compound Protocol: 1. Standard Coupling 2. Mild TFA Treatment (Boc Removal) 3. Neutralization Decision1->BocProtocol Yes Decision2 Additional Amino Acids? Decision1->Decision2 No BocProtocol->Decision2 Decision2:e->FmocCycle:e Yes FinalSteps Final Steps: 1. Last Fmoc Removal 2. Resin Cleavage 3. Global Deprotection Decision2->FinalSteps No End Crude Peptide Purification & Analysis FinalSteps->End

Conclusion and Future Perspectives

The strategic incorporation of This compound into Fmoc-SPPS represents a powerful orthogonal approach for addressing specific synthetic challenges in peptide chemistry. This hybrid methodology leverages the advantages of both protection schemes—the mild cleavage conditions and true orthogonality of Fmoc chemistry with the specific side chain control and thioester compatibility of Boc chemistry [1] [7].

While the approach requires careful optimization and presents unique challenges in protection group orthogonality, it provides valuable solutions for synthesizing complex peptide architectures that are increasingly important in pharmaceutical development. The protocols outlined in this application note provide researchers with a robust framework for implementing this strategy, complete with troubleshooting guidelines and quality control parameters.

As peptide therapeutics continue to advance toward more complex targets with multiple post-translational modifications and controlled stereochemistry, hybrid protection strategies incorporating carefully selected Boc-protected building blocks like this compound will play an increasingly important role in the synthetic toolbox available to medicinal chemists and peptide scientists.

References

Chemical & Physical Properties of Boc-Asn-OBzl

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
CAS Number 13512-57-7 [1] [2] [3]
Molecular Formula C₁₆H₂₂N₂O₅ [1] [2] [3]
Molecular Weight 322.36 g/mol [1] [2]
Melting Point 124-126 °C [1] [2]
Boiling Point 538.6 ± 50.0 °C (Predicted) [1] [2] [3]
Density 1.188 ± 0.06 g/cm³ (20 °C, 760 Torr) [1] [2] [3]
Appearance White to off-white solid [1] [2]
Storage 2-8°C [1] [2]

Synthesis of Boc-Asn-OBzl

One search result outlines a general procedure for synthesizing this compound [1] [2]. The process can be visualized in the following workflow:

G Start Start: N-[(1,1-dimethylethoxycarbonyl)amino]-L-aspartic acid A Dissolve in Methanol Start->A B Add Cesium Carbonate A->B C Evaporate Solvent B->C D Dissolve Solid in DMF (forms suspension) C->D E Add Benzyl Bromide (dropwise, at room temperature) D->E F Stir Overnight E->F G Evaporate Solvent (under reduced pressure) F->G H Dilute with Water and Extract with Ethyl Acetate G->H I Wash Organic Phase with Brine H->I J Remove Solvent (under reduced pressure) I->J K Suspend Crude Product in n-Hexane, Filter, Dry J->K End End: Obtain this compound (51% Yield, White Solid) K->End

Key Details [1] [2]:

  • Reactants: The procedure starts with N-[(1,1-dimethylethoxycarbonyl)amino]-L-aspartic acid and uses benzyl bromide.
  • Reagents & Solvents: Cesium carbonate is used as a base, with methanol and N,N-Dimethylformamide (DMF) as primary solvents.
  • Workup: The crude product is isolated via evaporation, extraction into ethyl acetate, and a brine wash. The final product is obtained by suspension in n-hexane, followed by filtration and drying under vacuum.
  • Reported Yield: The described synthesis achieved a 51% yield [1] [2].

General Handling and Storage

While specific handling data for this compound is not provided, the search results for related Boc-protected amino acids emphasize standard safe practices for handling chemical reagents [4] [5] [6]:

  • Personal Protective Equipment (PPE): It is advisable to use gloves, eyeshields, and other appropriate lab wear [6].
  • Storage: Store in a tightly sealed container, protected from light, and at cool temperatures (recommended at 2-8°C for this compound) [1] [2] [6].

Research Context and Available Information

The available data is limited. One source mentions this compound is a "useful reactant" used to isolate a metabolite from genetically modified E. coli, but no experimental details are provided [1] [2]. Another reference for a similar compound, Boc-Asp(OBzl)-CMK, notes its use as an interleukin-1β converting enzyme (ICE) inhibitor in a neurobiology study [7], which may offer some indirect insight into related research applications.

References

Application Note: Boc-Asn-OBzl and Asparagine Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Boc-L-Asparagine (Boc-Asn-OH) is a protected amino acid derivative essential for controlled peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group protecting the alpha-amine, preventing uncontrolled polymerization during coupling reactions [1]. The specific derivative Boc-Asn-OBzl, which includes a benzyl (Bzl) ester protection on the side chain, is used in Boc-based Solid Phase Peptide Synthesis (SPPS) [2] [3].

This note details the compound's role in synthesis and integrates current understanding of asparagine's metabolic significance, particularly in cancer, to inform drug discovery efforts.

Chemical Profile and Role in Peptide Synthesis

This compound is a building block in Boc SPPS. The Boc and Bzl protecting groups offer orthogonality—the Boc group is removed with mild acid (e.g., TFA), while the Bzl group is stable under these conditions and is later removed with strong acid like HF [2] [3].

  • Protection Strategy: The Boc/Bzl protection scheme is a cornerstone of Boc chemistry. The table below lists common protecting groups for asparagine and related amino acids in Boc and Fmoc SPPS for comparison [3].

Table 1: Common Protected Amino Acid Derivatives in SPPS

Amino Acid Typical Boc SPPS Derivative Typical Fmoc SPPS Derivative
Asparagine (Asn) Boc-Asn(Xan)-OH [3] Fmoc-Asn(Trt)-OH [3]
Aspartic Acid (Asp) Boc-Asp(OBzl)-OH [2] [3] Fmoc-Asp(OtBu)-OH [3]
Glutamic Acid (Glu) Boc-Glu(OBzl)-OH [3] Fmoc-Glu(OtBu)-OH [3]
Arginine (Arg) Boc-Arg(Tos)-OH [3] Fmoc-Arg(Pbf)-OH [3]
  • Considerations for Asparagine: While asparagine can be incorporated without side-chain protection, this carries a risk of side reactions. The primary amide can react with carbodiimide coupling reagents to form nitriles, particularly problematic in long synthesis [2]. Using a protected derivative like Boc-Asn(Xan)-OH mitigates this risk.
Asparagine Metabolism in Physiology and Disease

Understanding the metabolism of the native asparagine amino acid is crucial for developing therapies that target this pathway. Asparagine is a non-essential amino acid but functions as a semi-essential nutrient for many cancer cells [4].

3.1 Key Metabolic Pathways Asparagine metabolism revolves around two key enzymes [4] [5]:

  • Asparagine Synthetase (ASNS): Catalyzes the ATP-dependent synthesis of asparagine from aspartate, using glutamine or ammonia as a nitrogen donor.
  • Asparaginase (ASNase): Hydrolyzes asparagine into aspartate and ammonia.

The following diagram illustrates the core metabolic pathway and its physiological roles.

G Glutamine Glutamine ASNS ASNS Glutamine->ASNS Nitrogen Donor Aspartate Aspartate Aspartate->ASNS Substrate Asparagine Asparagine ASNase ASNase Asparagine->ASNase Other Nutrients Other Nutrients Asparagine->Other Nutrients Contributes to Cell Survival & Proliferation Cell Survival & Proliferation Asparagine->Cell Survival & Proliferation ASNS->Asparagine ASNase->Aspartate Aspartate Ammonia Ammonia ASNase->Ammonia Other Nutrients->Cell Survival & Proliferation

3.2 Role in Cancer and Therapeutic Targeting Many cancer cells have a high demand for asparagine but low ASNS expression, making them reliant on external asparagine. This metabolic vulnerability is exploited therapeutically [4] [5].

  • ASNase Therapy: The enzyme drug L-asparaginase depletes circulating asparagine, selectively starving leukemic cells of this crucial nutrient, leading to cell death [5].
  • Metabolic Reprogramming: Asparagine availability influences pathways critical for cancer progression. It can activate mTORC1 signaling, regulate nucleotide synthesis, and support metastasis [4].
Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis Using this compound

This protocol outlines the incorporation of this compound into a peptide chain using Boc SPPS [2] [3].

  • Resin Loading: Anchor the C-terminal amino acid (with protected side chain if necessary) to the solid support.
  • Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v) for 20-30 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM and neutralize with a base (e.g., 5-10% Diisopropylethylamine (DIEA) in DCM).
  • Coupling Cycle: a. Activation: Pre-activate this compound (typically 2-4 equivalents) with a coupling reagent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in a minimal volume of DMF or DCM. b. Reaction: Add the activated amino acid solution to the resin. Agree for 30-90 minutes. c. Monitoring: Test for completion using the Kaiser (ninhydrin) test. d. Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride.
  • Repetition: Repeat steps 2 and 3 for each subsequent amino acid.
  • Global Deprotection and Cleavage: Cleave the finished peptide from the resin and remove all protecting groups (including the OBzl group) using a strong acid like anhydrous hydrogen fluoride (HF) or a TMSBr-based system, with appropriate scavengers (e.g., cresol, dimethyl sulfide).

Protocol 2: Assessing Asparagine Dependency in Cell Cultures

This cell-based assay evaluates the reliance of cells on external asparagine, useful for cancer metabolism studies [4].

  • Cell Seeding: Seed candidate cells (e.g., a leukemia cell line) in multiple wells of a culture plate.
  • Media Preparation: Prepare two sets of culture media:
    • Control Medium: Standard complete medium.
    • Asparagine-Depleted Medium: Use dialyzed serum and omit asparagine from the formulation. Alternatively, add L-asparaginase (e.g., 0.1-1.0 IU/mL) to the complete medium to enzymatically deplete asparagine.
  • Treatment and Incubation: Replace the medium in the test wells with the asparagine-depleted medium. Control wells receive the complete medium. Incubate cells for 48-96 hours.
  • Viability Assessment: Quantify cell viability using assays like MTT, WST-8, or ATP-lite at 24-hour intervals.
  • Data Analysis: Compare the growth curves and final viability of cells in asparagine-depleted conditions versus the control. A significant drop in viability indicates asparagine dependency.
Analytical Methods and Data Interpretation

Table 2: Key Analytical Methods for Studying Asparagine and Derivatives

Method Application Key Parameters / Data Output
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantifying asparagine degradation products (succinimide, isoAsp, Asp) in peptides/proteins [6]. Identifies and locates modification sites; measures degradation rates.
NMR Spectroscopy Studying molecular behavior and aggregation of Boc-protected amino acids in solution [7]. Reveals intermolecular interactions and pre-nucleation aggregation.
Cell Viability Assays (e.g., MTT) Measuring the effect of asparagine depletion on cell survival [4]. Dose-response curves and IC50 values for ASNase treatment.
Conclusion and Research Outlook

While This compound itself is a well-characterized tool in synthetic chemistry, the metabolism of its constituent, asparagine, is a dynamic field with high therapeutic relevance. Future research should focus on:

  • Metabolic Profiling: Directly tracing the fate of this compound or its deprotected products in cellular systems.
  • Combination Therapies: Exploring drug candidates that simultaneously target asparagine metabolism (e.g., with ASNase) and other oncogenic pathways.
  • Resistance Mechanisms: Investigating how ASNS upregulation in cancer cells confers resistance to asparagine-depleting therapies and developing strategies to overcome it [4].

References

using Boc-Asn-OBzl in dipeptide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Applications

Boc-Asn-OBzl (N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester) is a protected asparagine derivative essential for peptide synthesis, particularly in Boc-strategy solid-phase and solution-phase approaches.

  • Chemical Formula: C₁₆H₂₂N₂O₅ [1]
  • Molecular Weight: 322.36 g/mol [1]
  • Melting Point: 124-126°C [1]
  • Appearance: White to off-white solid [1]

This building block is specifically designed to prevent asparagine dehydration during activation and coupling, a common side reaction where the amide side chain dehydrates to form a nitrile, ultimately resulting in β-cyano-L-alanine-containing peptides [2].

Key Side Reactions & Mitigation Strategies

Side Reaction Cause Prevention Strategy
Asparagine Dehydration [2] Acid/base treatment, activation methods Mild coupling conditions, proper protecting groups
Aspartimide Formation [3] Strong acids, elevated temperatures Low-temperature cleavage (<5°C), appropriate scavengers
α-/β-Aspartyl Shift [4] Acidic conditions during deprotection Use of β-p-nitrobenzyl ester protection

Synthetic Protocols

Synthesis of this compound

Reference Procedure (Adapted from ChemicalBook) [1]:

  • Reaction Setup: Dissolve N-[(1,1-dimethylethoxy)carbonyl]amino-L-aspartic acid (20.7 g, 89.1 mmol, 1 eq.) in methanol (500 mL)
  • Base Addition: Add cesium carbonate (15.97 g, 49 mmol, 0.55 eq.)
  • Solvent Removal: Evaporate solvent to obtain a white solid
  • Suspension Preparation: Dissolve solid in N,N-dimethylformamide (200 mL) to form a suspension
  • Benzylation: Slowly add benzyl bromide (11.6 mL, 98 mmol, 1.1 eq.) dropwise to the suspension
  • Reaction Completion: Stir at room temperature overnight
  • Workup:
    • Evaporate solvent under reduced pressure
    • Dilute with water (300 mL)
    • Extract with ethyl acetate (200 mL)
    • Wash organic phase with brine (50 mL)
  • Purification:
    • Remove solvent under reduced pressure
    • Suspend crude product in n-hexane (160 mL)
    • Filter and dry under vacuum
  • Yield: ~51% (14.68 g white solid)
  • Characterization: Melting point 113-115°C; ¹H NMR (DMSO-d₆) δ: 7.35 (6H, m); 7.13 (1H, d, J = 7.9 Hz); 6.94 (1H, br s); 5.10 (2H, s); 4.39 (1H, q, J = 7.4 Hz); 2.6-2.4 (2H, m); 2.03 (2H, t, J = 7.3 Hz); 1.37 (9H, s)
General Dipeptide Synthesis Using this compound

G A This compound (Protected Asparagine) B Carboxyl Activation (Coupling Reagent) A->B D Coupling Reaction (Inert Solvent) B->D C Amino Acid/Peptide (Free Amine) C->D E Protected Dipeptide (Boc-Asn-AA-OR) D->E F Deprotection (TFA for Boc, H₂ for OBzl) E->F G Final Dipeptide (H-Asn-AA-OH) F->G

Typical Coupling Procedure (Adapted from Gill et al.) [5]:

  • Activation Step:

    • Dissolve this compound (1.0 eq.) in tetrahydrofuran (20 mL)
    • Cool to -15°C with vigorous stirring
    • Add coupling reagent (e.g., isobutylchloroformate, 1.0 eq.)
  • Coupling Step:

    • In separate flask, dissolve amino component (1.1 eq.) in minimum DMF
    • Add N-methylmorpholine (1.2 eq.) to neutralize salts
    • Combine both solutions at -15°C
    • Stir reaction mixture for 2 hours at low temperature
  • Workup:

    • Evaporate under reduced pressure
    • Dissolve oily residue in ethyl acetate
    • Wash sequentially with:
      • 10% aqueous sodium bicarbonate
      • Citric acid solution
      • Brine
    • Dry organic layer over anhydrous sodium sulfate
    • Concentrate under reduced pressure
  • Purification:

    • Purify crude product over silica gel column
    • Use methanol:chloroform gradient solvent system
Deprotection Strategies

Boc Removal [6] [5]:

  • Reagent: Trifluoroacetic acid (TFA) in dichloromethane
  • Time: 30-60 minutes at room temperature
  • Workup: Evaporate solvent, triturate with diethyl ether

Benzyl Ester Removal [6]:

  • Method A: Catalytic hydrogenation (Pd-C, H₂)
  • Method B: Treatment with zinc powder in acetic acid [4]

Comparative Analysis of Protection Strategies

Parameter This compound Alternative Protection
Side Chain Stability Moderate dehydration risk [2] p-nitrobenzyl offers improved stability [4]
N-α-Deprotection Strong acid (TFA) [6] Strong acid (TFA)
C-terminal Deprotection Hydrogenation or Zn/AcOH [4] Acid-labile groups available
Compatibility Boc-based SPPS [3] Fmoc/tBu strategy more common [7]

Key Handling Considerations

  • Storage: Store at 2-8°C as a white to off-white solid [1]
  • Solubility: Miscible in DMF, DMSO, methanol; partially miscible in water; immiscible in diethyl ether, ethyl acetate, and hexane [8]
  • Side Reaction Monitoring: Use TLC and NMR to detect dehydration products (β-cyano-L-alanine derivatives) [2]
  • Cleavage Conditions: For Asp-containing peptides, use low temperatures (<5°C) to minimize aspartimide formation [3]

Alternative Protection Strategies

For challenging sequences prone to aspartimide formation or dehydration:

  • β-p-Nitrobenzyl Protection: Provides exceptional stability to methanesulfonic acid-anisole treatment with no detectable α to β shift [4]
  • Fmoc/tBu Strategy: Offers true orthogonality without requiring HF cleavage [7]

Conclusion

This compound remains a valuable building block for incorporating asparagine into peptides via Boc chemistry. Successful implementation requires careful attention to coupling conditions, temperature control during deprotections, and vigilant monitoring for dehydration side reactions. For sequences particularly prone to side reactions, alternative protection strategies such as β-p-nitrobenzyl esters may provide superior results.

References

Boc-Asn-OBzl dehydration side product

Author: Smolecule Technical Support Team. Date: February 2026

The Dehydration Side Reaction

The primary issue involves the dehydration of the asparagine side chain. The carboxamide group of the Asn residue can lose a molecule of ammonia under certain conditions, forming a nitrile group and converting the amino acid to a β-cyanoalanine derivative [1].

The reaction is summarized in the table below:

Parameter Description
Main Product Boc-L-Asn-L-Pro-OBzl [1]
Dehydration Side Product Boc-β-cyano-L-alanine-L-Pro-OBzl [1]
Reaction Dehydration of the Asn side chain carboxamide group to a nitrile [1]
Crystal System Orthorhombic [1]
Molecular Conformation Extended conformation with a trans peptide bond [1]

This side product was identified as a minor impurity that crystallized separately from the main dipeptide product [1].

Troubleshooting and FAQs

Here are answers to common questions and guidance for troubleshooting this issue:

What is Boc-β-cyano-L-alanine-L-Pro-OBzl? This is the primary dehydration side product formed when the side chain amide group of Boc-Asn-L-Pro-OBzl loses a molecule of ammonia, resulting in a cyano (-CN) group [1].

How can I prevent the dehydration of Boc-Asn during synthesis? The search results do not provide specific preventative protocols for this exact molecule. However, general best practices for handling sensitive Boc-protected amino acids should be followed:

  • Control Reaction Conditions: Avoid excessively high temperatures and strongly acidic conditions during coupling and deprotection steps.
  • Monitor Reaction Progress: Use analytical techniques like TLC or LC-MS to detect the formation of the faster-eluting β-cyano side product early in the process.
  • Optimize Purification: The main product and the dehydration impurity can crystallize separately [1], so careful purification is key. Furthermore, studies on Boc-Asn show that supersaturated solutions can form aggregates that behave like crystal nuclei [2]. Controlling pre-crystallization conditions (e.g., temperature, saturation time) can influence the final crystal size and homogeneity, which may aid in separation [2].

Are there any specific stability concerns for Boc-Asn? Yes. Research on the crystallization of Boc-Asn shows that in supersaturated solutions, molecules can form aggregates with the same structure as the crystal before visible nucleation occurs [2]. This aggregation behavior can affect the crystallization process and should be considered during purification.

Experimental Workflow for Identification and Prevention

The following diagram outlines the key stages in a synthesis involving Boc-Asn-OBzl, highlighting points where dehydration can occur and should be monitored.

Workflow for Monitoring this compound Dehydration Start Start Synthesis Step1 Coupling Reaction (Boc-Asn-OH) Start->Step1 Step2 Deprotection / Further Manipulation Step1->Step2 Monitor Critical Monitoring Point Analyze via TLC/LC-MS Step2->Monitor Identify Identify β-cyanoalanine side product formation Monitor->Identify Decision Side product detected? Identify->Decision Purity Proceed with Purification (e.g., Crystallization) Decision->Purity No Adjust Adjust Conditions (e.g., lower temp) Decision->Adjust Yes End Obtain Pure This compound Purity->End Adjust->Step1

Key Takeaways for Researchers

  • Know the Impurity: The dehydration of Boc-Asn-containing peptides to β-cyanoalanine is a known side reaction [1].
  • Monitor and Analyze: Vigilant monitoring using standard analytical techniques is crucial for early detection.
  • Prioritize Purification: Since the side product has different crystallization properties [1], careful purification is an effective strategy for isolation.

References

Boc-beta-cyano-L-alanine-L-Pro-OBzl formation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Dehydration Side Reaction

The primary issue occurs during the synthesis of Boc-protected asparagine-containing peptides. The side chain amide of asparagine is susceptible to dehydration, forming a nitrile group.

  • Desired Product: Boc-L-Asn-L-Pro-OBzl
  • Dehydration Side Product: Boc-β-cyano-L-alanine-L-Pro-OBzl [citation[1]]

The following diagram illustrates this transformation:

G Asn Boc-L-Asn-L-Pro-OBzl (Asparagine side chain: CONH2) CNAla Boc-β-cyano-L-alanine-L-Pro-OBzl (β-cyanoalanine side chain: CN) Asn->CNAla Dehydration

Diagram 1: The chemical transformation from the desired asparagine dipeptide to the cyanoalanine side product.

Key Experimental Data from Literature

The table below summarizes the crystallographic data for both the desired product and the side product, as reported in the foundational study [citation[1]].

Property Boc-L-Asn-L-Pro-OBzl · CH₃OH Boc-β-cyano-L-alanine-L-Pro-OBzl
Molecular Formula C₂₁H₂₉N₃O₆ · CH₃OH C₂₁H₂₇N₃O₅
Molecular Weight 419.48 + CH₃OH 401.46
Crystal System Monoclinic Orthorhombic
Space Group P2₁ P2₁2₁2₁
Peptide Bond Trans Trans
Conformation Extended Extended

Troubleshooting Guide and FAQs

Here are answers to specific questions you might encounter when dealing with this reaction.

1. What is the origin of Boc-β-cyano-L-alanine-L-Pro-OBzl in my synthesis? This compound is a crystalline side product formed from the dehydration of Boc-L-Asn-L-Pro-OBzl [citation[1]]. The synthesis was performed via a mixed anhydride reaction using isobutylchloroformate, where the side chain amide of asparagine loses a molecule of water to form a nitrile, converting the asparagine residue into a β-cyanoalanine residue [citation[1]].

2. How can I prevent the formation of this dehydration side product? While the search results do not specify prevention methods for this exact synthesis, general practices to minimize asparagine dehydration during peptide synthesis include:

  • Avoiding Harsh Conditions: Limit exposure to strong acids, bases, and high temperatures, especially when the asparagine residue is attached to a proline, as this sequence can be more prone to side reactions. Using low temperatures during coupling and deprotection steps is recommended [citation[3]].
  • Optimized Coupling Reagents: Choose coupling reagents and conditions known to be gentle on the asparagine side chain. The original paper used a mixed anhydride method [citation[1]], so exploring alternative modern coupling reagents may be beneficial.

3. How can I detect and monitor for this side product?

  • Analytical Techniques: Use analytical methods like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor your reaction. The side product will have a different retention time and a mass that is 18 Da lower than the desired product (due to the loss of H₂O) [citation[1]].
  • Crystallization: The side product may co-crystallize or form its own distinct crystals, as both the desired peptide and the impurity were characterized by single-crystal X-ray diffraction [citation[1]].

4. What are the chemical properties of the Boc-β-cyano-L-alanine building block? The core dehydrated amino acid, Boc-β-cyano-L-alanine, has the following properties [citation[2] [1]]:

  • CAS Number: 45159-34-0
  • Molecular Formula: C₉H₁₄N₂O₄
  • Average Mass: 214.22 g/mol
  • Melting Point: 80-81 °C
  • Storage: It should be stored at -15°C to -20°C [citation[4] [2]].

A Practical Workflow for Troubleshooting

The following flowchart outlines a systematic approach to managing this side reaction in your experiments:

G Start Start: Synthesis of Boc-L-Asn-L-Pro-OBzl Monitor Monitor Reaction by TLC/HPLC/LC-MS Start->Monitor Problem Detect impurity ~18 Da lower mass? Monitor->Problem Yes Prevent Troubleshoot: Implement Preventive Measures Monitor->Prevent No Identify Identify as Boc-β-cyano-L-alanine-L-Pro-OBzl Problem->Identify Identify->Prevent Prevent->Start Repeat Synthesis

Diagram 2: A suggested workflow for identifying and troubleshooting the formation of the dehydration side product.

References

Understanding Asparagine Dehydration and Aspartimide Formation

Author: Smolecule Technical Support Team. Date: February 2026

What it is: A primary side reaction where the side chain amide of asparagine (Asn) or the ester of aspartic acid (Asp) cyclizes with the backbone nitrogen of the subsequent residue, forming a five-membered succinimide (aspartimide) ring [1] [2]. This intermediate is highly prone to ring-opening, leading to a mixture of undesirable products.

Why it's a problem: The resulting isoaspartyl and α-aspartyl peptides are difficult to detect and separate, as they have the same molecular mass as the target peptide [1] [2]. This compromises the purity, yield, and biological activity of your synthetic peptide or protein.

The following diagram illustrates the mechanism and consequences of this side reaction.

G L_Asn L-Asparagine Residue Cyclization Base-Mediated Cyclization L_Asn->Cyclization Backbone Backbone Amide Nitrogen (of n+1 residue) Backbone->Cyclization Succinimide Succinimide (Aspartimide) Intermediate Cyclization->Succinimide RO_H2O Ring Opening (via Hydrolysis) Succinimide->RO_H2O RO_Pip Ring Opening (via Piperidine) Succinimide->RO_Pip IsoAsp Isoaspartyl-β-peptide RO_H2O->IsoAsp Asp α-Aspartyl Peptide (Can be D- or L-) RO_H2O->Asp Piperidide Piperidide Adduct (+67 Da) RO_Pip->Piperidide

Strategies for Prevention: A Comparative Guide

No single method is perfect for all scenarios. The best choice depends on your peptide sequence, synthesis scale, and available resources. The table below compares the most effective strategies.

Prevention Strategy Key Principle Effectiveness Advantages Limitations & Considerations
Backbone Protection (GABA-Hmb) [1] Temporarily blocks backbone amide nitrogen, preventing cyclization. High Potentially general applicability; validated in protein synthesis (e.g., SUMO-2). Requires incorporation of a special protected building block.
Cyanosulfurylide (CSY) Protecting Group [3] Masks carboxylic acid with a stable C–C bond, inert to base. High Completely suppresses aspartimide; compatible with Fmoc-SPPS. Deprotection requires N-chlorosuccinimide (NCS); not yet widely commercially available.
Sterically Hindered Esters [3] [2] Uses bulky groups (e.g., Mpe, OcHx) to physically hinder nucleophilic attack. Moderate to High Can be very effective for specific high-risk sequences. Bulky groups can reduce coupling efficiency and increase peptide hydrophobicity.
Optimized Fmoc Deprotection [2] Uses milder bases (DBU) or acidic additives to reduce amide deprotonation. Moderate Easy to implement; low cost. May not fully prevent formation in highly prone sequences; requires optimization.
Pre-loaded Dipeptides [2] Incorporates Asn/Asp as Fmoc-Xaa-Yaa(OH) dipeptides, avoiding deprotection at sensitive site. High Eliminates the risk at that specific junction. Higher cost; limited commercial availability for all sequences.
Deuteration [4] Replaces α-protons in Asn with deuterium, slowing racemization via Kinetic Isotope Effect (KIE). Specific to Racemization Does not prevent succinimide formation, but reduces accumulation of D-aspartyl products. Does not prevent initial dehydration or isoaspartyl formation.

Detailed Experimental Protocols

Protocol 1: Using Backbone Protection with GABA-Hmb for NCL [1]

This methodology is designed for aspartimide prevention during Native Chemical Ligation (NCL), crucial for protein synthesis.

  • Objective: To incorporate a 2-(4-aminobutanoyloxy)-4-methoxybenzyl (GABA-Hmb) group at the backbone amide of a susceptible Asparagine or Aspartic acid residue.
  • Materials:
    • Fmoc-AA-OH building blocks, including the special Fmoc-Asn(GABA-Hmb)-OH or Fmoc-Asp(GABA-Hmb)-OH derivative.
    • Standard solid-phase peptide synthesis (SPPS) reagents: resin, coupling reagents (HBTU/HATU), deprotection solution (piperidine in DMF).
    • NCL ligation buffer (e.g., 6 M Gn·HCl, 0.2 M HEPES, pH 7.0-7.5, with MPAA and TCEP).
  • Workflow:
    • SPPS with Protected Building Block: Perform standard Fmoc-SPPS. Incorporate the Fmoc-Asn(GABA-Hmb)-OH derivative at the required position using double coupling if necessary to ensure high efficiency.
    • Segment Preparation & Ligation: After chain assembly, cleave and deprotect the peptide segment. Purify as usual. The GABA-Hmb group remains intact. Conduct the NCL reaction under standard conditions (recommended: in HEPES buffer at room temperature or lower to further minimize risk).
    • Post-Ligation Deprotection: Following successful ligation, the GABA-Hmb backbone protecting group is removed under mild acidic conditions (e.g., 1-2% TFA in DCM), yielding the final, aspartimide-free protein.
Protocol 2: On-Resin Suppression with Optimized Deprotection [2]

A straightforward method to implement during routine Fmoc-SPPS.

  • Objective: To minimize aspartimide formation during the repetitive Fmoc deprotection steps.
  • Materials:
    • Standard Fmoc-SPPS reagents.
    • Deprotection Solution A: 2% (v/v) Piperidine, 2% (v/v) 1-Hydroxybenzotriazole (HOBt) in DMF.
    • Deprotection Solution B: 0.1 M DBU in DMF.
  • Workflow:
    • Identify Risk: Determine if your sequence contains high-risk motifs (e.g., Asn-Gly, Asn-Ser, Asn-Asn).
    • Modify Deprotection Cocktail: For the residues preceding and including the high-risk sequence, switch from a standard 20% piperidine solution to either Solution A (HOBt acts as an acid additive to suppress base-catalyzed cyclization) or Solution B (DBU is a sterically hindered base that is less effective at deprotonating the backbone amide).
    • Monitor Reaction: Continue SPPS with the modified deprotection steps. Analyze crude peptides by HPLC and MS to check for reduction of aspartimide and related byproducts.
Protocol 3: Solution-Phase Deprotection of Cyanosulfurylide (CSY) [3]

For using the advanced CSY protecting group on a fully assembled and cleaved peptide segment.

  • Objective: To chemoselectively remove the CSY protecting group from Aspartic acid to regenerate the free carboxylic acid without inducing aspartimide.
  • Materials:
    • Crude or purified peptide containing Asp(CSY).
    • N-Chlorosuccinimide (NCS).
    • Solvent: Acetonitrile (CH₃CN) and Water (H₂O), or acidic saline (200 mM NaCl, pH ~3.0).
  • Workflow:
    • Dissolve Peptide: Dissolve the CSY-protected peptide in a mixture of CH₃CN/H₂O (up to 20% CH₃CN) to ensure solubility. A buffered (e.g., NaOAc, pH 4.5) or acidic saline solution is also suitable.
    • Add Cleavage Reagent: Add a stoichiometric equivalent of NCS relative to the CSY groups. The reaction is typically very fast.
    • Quench and Analyze: Allow the reaction to proceed for ~5 minutes at room temperature. Quench if necessary (e.g., with a thioether scavenger) and then analyze by HPLC/MS. The deprotection is usually quantitative and clean, yielding the free carboxylic acid without isoaspartate or aspartimide formation.

Frequently Asked Questions (FAQ)

Q1: Why is the Asn-Gly sequence so notoriously prone to dehydration? A1: Glycine lacks a side chain, offering minimal steric hindrance. This makes its backbone amide nitrogen more accessible and nucleophilic, facilitating rapid cyclization and succinimide formation [2].

Q2: Besides sequence, what other factors can increase the risk? A2: The risk is elevated by prolonged exposure to piperidine, higher temperatures during synthesis or ligation, and the use of strong bases like DBU without additives [1] [2]. During NCL, phosphate buffer has been shown to promote aspartimide formation compared to HEPES buffer [1].

Q3: Does this problem only occur in Solid-Phase Peptide Synthesis (SPPS)? A3: No. While most documented in Fmoc-SPPS, it is also a significant concern in solution-phase synthesis and Native Chemical Ligation (NCL), where long reaction times at neutral-to-basic pH can lead to aspartimide-related byproducts [1].

References

optimizing Boc-Asn-OBzl synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods & Yield Data

The table below summarizes key parameters from published synthetic procedures for Boc-Asn-OBzl.

Method / Citation Reported Yield Key Reagents & Conditions Notes
Cs₂CO₃ / DMF [1] 51% Boc-Asp-OH, Cs₂CO₃, Benzyl Bromide, DMF, room temperature, overnight [1] A detailed, user-provided experimental procedure is available.
Literature Procedure 1 [2] ~86% Information not fully specified in available abstract [2] Suggests potential for high yield under optimized conditions.
Literature Procedure 2 [2] ~49% Information not fully specified in available abstract [2] Highlights variability in outcomes based on method.
Mixed Anhydride [3] Not specified for monomer Isobutylchloroformate, Boc-L-asparagine, HCl•L-Pro-OBzl [3] Used for dipeptide synthesis; confirms applicability of method.

FAQs & Troubleshooting Guide

Here are answers to common challenges in this compound synthesis and related Boc-SPPS.

Q1: What is the primary side reaction to avoid when working with Boc-Asn derivatives, and how can it be prevented?

  • The Problem: The primary side reaction is the dehydration of the asparagine side chain. During synthesis, particularly when forming dipeptides like Boc-Asn-Pro-OBzl, the Asn side chain can dehydrate to form a nitrile, resulting in the side product Boc-β-cyano-L-alanine-L-Pro-OBzl [3].
  • The Solution: Carefully control reaction conditions. Using low temperatures during coupling and avoiding overly harsh dehydrating conditions can minimize this side reaction.

Q2: How can I protect the Asn side chain to prevent side reactions during peptide chain elongation?

  • The Solution: Using a protected derivative of Boc-Asn is standard practice. In Boc-SPPS, the side chain is typically protected with a xanthenyl (Xan) group (Boc-Asn(Xan)-OH) [4]. Research also explores other protective groups, such as the 1-tetralinyl (Tet) group (Boc-Asn(Tet)-OH), which is stable during Boc-SPPS and can be removed during final resin cleavage with strong acids like TFMSA [5].

Q3: What are the critical considerations for cleaving my peptide from the resin in Boc-SPPS?

  • Boc-SPPS requires strong acids like anhydrous HF or TFMSA (trifluoromethanesulfonic acid) for final resin cleavage and side-chain deprotection [4] [5] [6].
  • Safety Warning: Anhydrous HF is extremely toxic, corrosive, and volatile, requiring specialized, HF-resistant apparatus and strict safety protocols. TFMSA is also highly corrosive [6].
  • Pre-Cleavage Steps: Before cleavage, the N-terminal Boc group must be removed with TFA. If your peptide contains Trp(For) or His(Dnp), these protecting groups require specific pre-cleavage treatments with piperidine/DMF and thiophenol, respectively [6].
  • Use Scavengers: Always include scavengers like anisole, p-thiocresol, or DMS in your cleavage mixture to prevent alkylation of sensitive residues (Trp, Tyr, Met) by stable carbocations generated during cleavage [6].

Detailed Experimental Protocol

Based on the search results, here is a detailed procedure for the synthesis of this compound.

Synthesis of this compound via Cesium Salt Method [1]

This workflow outlines the key stages of the synthesis process:

G Start Start: Boc-Asp-OH A Form Cesium Salt Start->A Dissolve in MeOH Add Cs₂CO₃ B Alkylation with Benzyl Bromide A->B Evaporate solvent Suspend in DMF C Work-up & Extraction B->C Stir overnight at RT Evaporate DMF D Precipitation & Drying C->D Dilute with water Extract with EtOAc End End: this compound (White Solid) D->End Wash organic layer Precipitate in n-hexane

Procedure:

  • Form Cesium Salt: Dissolve Boc-Asp-OH (20.7 g, 89.1 mmol) in methanol (500 mL). Add cesium carbonate (15.97 g, 49 mmol) and stir until the reaction is complete. Evaporate the solvent to obtain a white solid [1].
  • Alkylation: Dissolve the resulting solid in N,N-Dimethylformamide (DMF, 200 mL) to form a suspension. Slowly add benzyl bromide (11.6 mL, 98 mmol) dropwise to the suspension. Stir the mixture at room temperature overnight [1].
  • Work-up and Isolation: After the reaction is complete, evaporate the DMF under reduced pressure. Dilute the residue with water (300 mL) and extract the mixture with ethyl acetate (200 mL). Wash the organic phase with brine (50 mL) and remove the solvent under reduced pressure to obtain the crude product [1].
  • Purification: Suspend the crude product in n-hexane (160 mL), then filter and dry the solid under vacuum to yield this compound as a white solid (14.68 g, 51%) [1].

Characterization Data (from literature):

  • Melting Point: 113-115°C [1] (Note: Another source lists 124-126°C [1], indicating potential polymorphic forms or purity differences).
  • Molecular Formula: C₁₆H₂₂N₂O₅ [2]
  • Molecular Weight: 322.36 g/mol [1]

Key Optimization Strategies

  • Preventing Dehydration: The potential for Asn side-chain dehydration is a key concern [3]. Using the cesium salt method described may provide a gentler alternative to more aggressive coupling agents, helping to minimize this side reaction.
  • Confirming Orthogonality: Remember that in Boc-SPPS, both the N-terminal Boc group and many side-chain protecting groups (e.g., Bzl, OBzl) are acid-labile [4]. This demands careful selection of deprotection and cleavage conditions to avoid premature removal of side-chain protections.
  • Analytical Monitoring: Utilize techniques like TLC, HPLC, and LC-MS to monitor the reaction progress, check for the formation of dehydration by-products, and confirm the identity and purity of your final compound.

References

purification methods for Boc-Asn-OBzl

Author: Smolecule Technical Support Team. Date: February 2026

Compound Basics: Boc-Asn-OBzl

This compound is a protected form of the amino acid asparagine, designed for use in solid-phase peptide synthesis (SPPS), particularly in Boc/Benzyl (Bzl) chemistry [1] [2].

Property Details
Chemical Name Benzyl (2S)-4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate; N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester [3]
CAS Number 13512-57-7 [4] [3]
Molecular Formula C₁₆H₂₂N₂O₅ [4] [3]
Molecular Weight 322.36 g/mol [3]
Appearance White to off-white solid [3]
Melting Point 124-126 °C [3]

The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, and the OBzl (benzyl ester) group protects the side-chain carboxylic acid. In Boc-SPPS, the side-chain amide of asparagine is typically left unprotected, though it can sometimes be protected with groups like the xanthyl (Xan) to prevent side reactions during activation and coupling [1] [2].

Purification & Analysis Workflow

The following flowchart outlines the general process for purifying and analyzing this compound.

Start Start: Crude Product Mixture A Liquid-Liquid Extraction Start->A B Flash Chromatography A->B C Crystallization B->C D Analytical Techniques C->D E1 TLC Analysis D->E1 E2 HPLC Analysis D->E2 End Confirmed Pure This compound E1->End E2->End

Detailed Methodologies

Here are the standard experimental protocols for the key techniques mentioned in the workflow.

1. Liquid-Liquid Extraction This is a common first step to remove water-soluble impurities.

  • Procedure: After a reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate or dichloromethane. This organic solution is transferred to a separatory funnel and washed sequentially with:
    • Acidic Solution (e.g., 1M citric acid or 1M KHSO₄) to remove basic impurities.
    • Basic Solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
    • Brine (saturated sodium chloride solution) to remove residual water.
  • The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

2. Flash Chromatography This is the primary technique for purifying the compound.

  • Stationary Phase: Silica gel (60-200 mesh).
  • Mobile Phase: A gradient or mixture of ethyl acetate (EtOAc) and hexane or petroleum ether is typically effective. A common starting point is a 1:1 or 1:2 mixture of EtOAc/Hexane. The ratio can be adjusted based on TLC results to achieve optimal separation (an Rf value between 0.2 and 0.4 is often desirable).
  • Visualization: The compound can be visualized on TLC plates under UV light (if the benzyl group allows) or by using staining methods like ninhydrin (for free amines, indicating deprotection) or charring with anisaldehyde or potassium permanganate solutions.

3. Crystallization Used as a final polishing step to obtain high-purity material.

  • Procedure: The purified material from flash chromatography is dissolved in a minimal volume of a warm, suitable solvent (or solvent pair). Common solvents for peptide intermediates include ethyl acetate, diethyl ether, or mixtures like ethyl acetate/hexane. The solution is cooled slowly, often at 4°C or -20°C, to induce crystal formation. The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
Analytical Techniques for Verification

The following table summarizes the key methods used to confirm the identity and purity of this compound.

Technique Application & Key Details
Thin-Layer Chromatography (TLC) Assesses purity and monitors reaction progress. A single spot is desired.
High-Performance Liquid Chromatography (HPLC) Provides a high-resolution assessment of purity. A sharp peak with >95% area is target.
Nuclear Magnetic Resonance (NMR) Confirms molecular structure. 1H NMR should show characteristic peaks for the Boc group (~1.4 ppm, 9H, s), the benzyl group (~5.1 ppm, 2H, s), and the aromatic protons (~7.3-7.4 ppm, 5H, m).
Mass Spectrometry (MS) Confirms molecular weight. The expected mass for C₁₆H₂₂N₂O₅ is 322.36. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques.

Troubleshooting FAQs

Here are answers to some specific issues users might encounter.

Q1: My final product shows multiple spots on TLC. What could be the cause?

  • A: Common impurities include:
    • De-protected Asn-OBzl: Caused by premature removal of the acid-labile Boc group. Ensure your synthetic and workup steps use appropriately mild acids.
    • Side-chain activated impurities: The side-chain amide of asparagine can react with coupling agents to form nitriles [1]. Using a protected derivative like Boc-Asn(Xan)-OH can prevent this.
    • Solvent or reagent residues: Ensure thorough washing during extraction and complete removal of solvents under vacuum.

Q2: The compound does not crystallize. What can I do?

  • A:
    • Seed the solution: Add a small crystal of previously pure this compound to induce crystallization.
    • Change the solvent system: Try a different solvent or solvent pair (e.g., dichloromethane/pentane).
    • Concentrate further: Ensure the solution is sufficiently concentrated.
    • Scratch the glass: Use a glass rod to gently scratch the inner surface of the flask to provide a nucleation site.

Q3: What are the critical storage conditions for this building block?

  • A: Store the solid in a desiccator at 2-8°C [3]. Protect from moisture, which can degrade the Boc group, and keep it in a tightly sealed, dark container to prevent exposure to light and air.

A Note on Final Peptide Cleavage

Remember that for researchers using this compound in SPPS, the final cleavage from the resin and removal of the OBzl group is achieved using strong acids like anhydrous Hydrogen Fluoride (HF) or TFMSA [2]. The OBzl group is stable to the TFA used for repetitive Boc deprotection but is cleaved during this final HF step [1] [2].

References

Understanding Racemization in Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Racemization is the loss of chiral integrity at the α-carbon of an amino acid during activation and coupling, leading to the formation of diastereomeric impurities that can be difficult to remove [1]. The mechanism often involves the abstraction of the α-hydrogen by a base, leading to the formation of an oxazolinone intermediate or an enolate, both of which can racemize [1].

Boc-Asn-OBzl is generally at a lower risk of racemization during standard coupling procedures. Amino acids protected with urethane-type groups like Boc (t-butyloxycarbonyl) are less prone to racemization because the protecting group is not a strong electron-withdrawing group that would facilitate the abstraction of the α-hydrogen [1] [2]. However, the risk is not zero and can increase with certain coupling conditions.

Risk Factors and Protective Strategies for this compound

The table below summarizes the key considerations for handling this compound to minimize racemization and other side reactions.

Factor Risk/Consideration for this compound Recommended Strategy
N-α Protecting Group Boc group suppresses racemization well [1] [2]. Standard Boc chemistry procedures are generally sufficient.
Side Chain (Asn) Unprotected amide can form a nitrile side product with carbodiimide reagents [3]. Consider protecting the side chain with a Xan (xanthyl) group in Boc chemistry [3].
Coupling Reagents Strong bases and aggressive coupling can increase racemization risk for any amino acid [1]. Use carbodiimides (DIC/EDC) with additives (HOBt/Oxyma) [1]. Avoid strong bases.
Temperature Higher temperatures can accelerate side reactions, including potential racemization [1]. Perform couplings at lower temperatures (e.g., 0-4°C) when possible [1].

Experimental Protocols for Minimizing Racemization

Here are detailed methodologies for coupling this compound safely.

Standard Low-Risk Coupling Protocol (DIC/HOBt)

This protocol is suitable for most situations involving this compound.

  • Dissolution: Pre-dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal volume of DMF or DCM.
  • Activation: Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) to the cooled solution with stirring. Allow the mixture to activate for 3-5 minutes.
  • Coupling: In a separate vessel, neutralize the peptide-resin or amino ester salt (1.0 equivalent) with a tertiary base like DIPEA (1.1 equivalents) if necessary. Add the activated this compound solution to the amine component with stirring.
  • Reaction: Let the coupling reaction proceed for 1-2 hours, monitoring by a suitable method like the ninhydrin test.
  • Work-up: Upon completion, wash the resin or extract the solution in a standard work-up procedure to remove by-products.
Advanced Protocol for Problematic Sequences

If you are synthesizing a long peptide or one with multiple asparagine residues, or if you encounter issues, this protocol offers more security.

  • Use of Oxyma as an Additive: Replace HOBt with Oxyma Pure (1.1 equivalents), a non-explosive alternative that provides high coupling rates with low racemization [1].
  • Side-Chain Protection: For maximum protection, use the side-chain protected derivative Boc-Asn(Xan)-OH (where Xan is the xanthyl group) instead of this compound [3]. This completely prevents the dehydration side reaction and may further stabilize the amino acid against racemization in challenging syntheses.

FAQs on this compound and Racemization

Q1: Is this compound more or less prone to racemization than Fmoc-Asn(Trt)-OH? It is generally considered less prone. The Boc group itself is very effective at suppressing racemization [1] [2]. Fmoc is also a urethane protector and has low racemization, but the standard Fmoc-Asn-OH building block has poor solubility, which can lead to inefficient couplings. Fmoc-Asn(Trt)-OH has better solubility but introduces a different protecting group [3].

Q2: What is the main side reaction I should worry about with this compound? The primary concern with asparagine, when its side chain amide is unprotected, is dehydration to form a nitrile, especially when carbodiimide coupling reagents are used [3]. This is different from racemization. Using the side-chain protected Boc-Asn(Xan)-OH prevents this [3].

Q2: Which coupling reagents should I avoid with this compound? While no specific reagents are strictly forbidden, it is good practice to avoid very powerful coupling reagents that require strong basic conditions, as a strong base is a key driver of racemization for any amino acid [1]. Phosphonium and aminium reagents (e.g., HBTU, HATU) require a base like DIPEA, so if you use them, ensure the base is not in excess.

Racemization Mechanism and Coupling Workflow

The following diagram illustrates the conceptual pathway of racemization and the key decision points in the experimental workflow for a safe coupling process.

boc_coupling_workflow Start Start: Coupling this compound RiskAssess Assemble Peptide Sequence - Check for Asp-Gly, Asp-Ser motifs? - Long synthesis? Start->RiskAssess StandardProt Standard Low-Risk Protocol RiskAssess->StandardProt Low Risk Sequence AdvProt Advanced Protocol RiskAssess->AdvProt Problematic Sequence or Previous Issues Racemization Racemization Detected StandardProt->Racemization Failure Success Successful Coupling Pure Product StandardProt->Success Success AdvProt->Success Success Racemization->AdvProt Troubleshoot

The information provided should equip you with a strong foundation for working with this compound. For troubleshooting specific complex sequences, consulting specialized literature on peptide synthesis is always recommended.

References

Key Challenge: Asparagine Side-Chain Dehydration

Author: Smolecule Technical Support Team. Date: February 2026

A major side reaction to be aware of is the dehydration of the asparagine side chain. During synthesis, the carboxamide group of asparagine can dehydrate to form a nitrile, leading to an unwanted byproduct identified as Boc-β-cyano-L-alanine-L-Pro-OBzl in a related study [1]. This side reaction can be promoted by certain coupling reagents and activation methods.

Troubleshooting & Synthesis Guidance

The following table outlines common problems and potential solutions based on general Boc-SPPS principles [2] [3] [4].

Problem Possible Cause Suggested Solution
Low Yield/Coupling Failure Ineffective activation; poor resin solvation Optimize coupling reagent (e.g., HBTU, HATU) with additives (e.g., HOBt, HOAt); ensure proper solvent (e.g., DCM, DMF) for resin swelling [4].
Asparagine Dehydration Over-activation; harsh coupling conditions Use milder coupling reagents; avoid repetitive or prolonged exposure to strong activating agents; consider different side-chain protection [1] [4].
Racemization Base-catalyzed during activation Use urethane-protected amino acids (Boc); minimize base strength/concentration; employ additives like HOBt or Oxyma Pure [4].
Difficulty in Purification Multiple closely related side products Use orthogonal purification methods (HPLC); optimize solvent system based on polarity (refer to solvent polarity table) [5].

Solvent Selection for Boc-Chemistry

Choosing the right solvent is critical for reaction efficiency and minimizing side reactions. The table below lists common solvents used in peptide synthesis, categorized by polarity [6] [5].

Solvent Polarity Common Application in SPPS Key Characteristics
Dichloromethane (DCM) Medium [5] Swelling resin; coupling & deprotection reactions Good resin swelling; used for TFA deprotection of Boc group [2].
N,N-Dimethylformamide (DMF) High (Polar Aprotic) [6] Primary solvent for coupling & washing Excellent solubility for amino acids & coupling reagents; high boiling point [7].
Diethyl Ether Low (Non-polar) [6] [5] Precipitation & washing of final peptide Used to precipitate crude peptide after cleavage; removes soluble organic impurities [3].

Workflow for Boc-Based Dipeptide Synthesis

The following diagram illustrates the general workflow for synthesizing a Boc-protected dipeptide ester like Boc-Asn-OBzl, highlighting steps where solvent choice and reaction control are critical to prevent side reactions.

Start Start: Boc-Asn-OH & H-Pro-OBzl (or similar) A Activate Carboxyl Group (Using Coupling Reagent/Additive) Start->A B Coupling Reaction (Form Dipeptide Bond) A->B P1 Potential Problem: Asparagine Dehydration A->P1 C Work-up & Purification (Filtration, Washing, Precipitation) B->C D Final Product: This compound C->D S1 Solution: Use Milder Coupling Conditions & Additives P1->S1 S1->B

The key to this workflow is controlling the activation and coupling steps to prevent the dehydration of the asparagine side chain.

Recommended Experimental Protocol

While an exact procedure for this compound was not located, here is a sample protocol based on standard practices, designed to minimize side reactions:

  • Activation: Dissolve Boc-Asn-OH (1.0 equivalent) in an appropriate solvent mixture (e.g., DCM or DMF). Cool the solution to 0°C. Add a coupling reagent such as HBTU (1.05 equivalents) and a base like DIPEA (2.0 equivalents) to activate the carboxyl group. Including an additive like HOBt (1.1 equivalents) is crucial to suppress racemization and potentially mitigate side reactions [4].
  • Coupling: After activating for 1-2 minutes, add H-Pro-OBzl (or another relevant benzyl ester component, 1.0 equivalent). Allow the reaction to proceed at 0°C for several hours, with monitoring by TLC.
  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.
  • Purification: Purify the crude product using flash chromatography on silica gel. Employ a solvent system of medium polarity, such as a gradient of Ethyl Acetate in Hexane, to separate the desired product from any dehydration byproducts [5].

References

temperature control Boc-Asn-OBzl synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Information

The table below summarizes the key identifiers and physical properties of Boc-Asn-OBzl that are relevant for synthesis planning and handling [1] [2] [3].

Property Value / Description
CAS Number 13512-57-7
Molecular Formula C₁₆H₂₂N₂O₅
Molecular Weight 322.36 g/mol
Melting Point 124-126 °C
Appearance White to off-white solid
Density 1.188 g/cm³
Boiling Point 538.6±50.0 °C (Predicted)
Flash Point 279.5 °C

Synthesis Procedure and Temperature Guidance

A literature synthesis procedure provides some specific temperature points [2] [3]. The following workflow outlines the key steps and highlights the stages where temperature control is critical:

G A Dissolve Boc-Asp-OH in Methanol B Add Cs₂CO₃ A->B C Evaporate Solvent B->C D Suspend Solid in DMF C->D E Add Benzyl Bromide Dropwise (Room Temperature, Overnight) D->E F Evaporate Solvent Under Reduced Pressure E->F G Dilute with Water and Extract with Ethyl Acetate F->G H Wash Organic Layer with Brine G->H I Remove Solvent Under Reduced Pressure H->I J Suspend Crude Product in n-Hexane, Filter, and Dry I->J

Key Temperature Control Points:

  • Reaction Temperature: The coupling step with benzyl bromide is performed at room temperature and stirred overnight [2] [3].
  • Work-up Temperature: During solvent removal using a rotary evaporator, it is recommended to keep the water bath temperature below 30°C to prevent decomposition or issues with subsequent crystallization [4].

Potential Side Reaction and Troubleshooting

A known side reaction to be aware of during the synthesis or handling of asparagine-containing peptides is dehydration [5].

  • Dehydration of Asn Side Chain: Under certain activation conditions, the side chain amide of asparagine can dehydrate to form a nitrile. This results in the formation of an impurity identified as Boc-β-cyano-L-alanine-L-Pro-OBzl in a related dipeptide synthesis [5].
  • Mitigation Strategy: While the searched literature does not specify the exact conditions that provoke this side reaction, it is often associated with the use of potent coupling reagents and elevated temperatures. If this issue is suspected, gentler coupling methods and strict control of reaction temperature should be investigated.

Procurement Information

This compound is available from various chemical suppliers for researchers who wish to purchase it directly. The table below lists some examples (prices are for reference and may have changed) [2] [3].

Manufacturer / Supplier Product Number Package Size Reference Price Purity
TRC B630145 250mg $55 Not Specified
TRC B630145 500mg $90 Not Specified
Biosynth Carbosynth FB166063 2g $80 Not Specified
Biosynth Carbosynth FB166063 5g $150 Not Specified
Activate Scientific AS47471 1g $82 97%
Sichuan HongRi Pharma-Tech N/A 1kg Price on Request 98%

Experimental Design Considerations

  • Side Chain Protection: In Boc chemistry, the side chain of asparagine is sometimes protected with a xanthyl (Xan) group to prevent dehydration side reactions during activation and coupling, especially in long peptide sequences [6]. Using Boc-Asn(Xan)-OH as a starting material could be a valuable alternative if you encounter issues with the unprotected derivative [7] [8].
  • General Boc-Protection Procedure: For context, the general synthesis of Boc-protected amino acids from the parent amino acid and di-tert-butyl dicarbonate is typically performed in a water/tert-butyl alcohol mixture, with the reaction proceeding at room temperature and sometimes generating mild heat (30-35°C) during the exothermic process [4].

References

Boc-Asn-OBzl solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

A Note on the Chemical Compounds

It is crucial to distinguish between the compound you asked about and the one found in the search results, as they have different properties:

Feature Boc-Asn-OBzl (Your Compound) Boc-Asp-OBzl (Found in Search Results)
Amino Acid Asparagine (Asn) Aspartic Acid (Asp)
Side Chain Carboxamide group (-CONH₂) Benzyl-protected carboxylic acid (-COOBzl)
Key Difference Side chain is neutral, polar Side chain is a protected acidic group
Solubility Information not found in search results Soluble in DMSO, DMF, chloroform, ethyl acetate, etc. [1] [2]

Given the lack of specific data for this compound, the following guide is based on general principles for handling similar peptide-building blocks.

Troubleshooting Guide: Solubility of Protected Amino Acids

Here is a structured approach to diagnosing and resolving solubility issues with compounds like this compound.

Start This compound Not Soluble Step1 Verify Compound Identity (Purity, Structure) Start->Step1 Step2 Select Solvent System Step1->Step2 Step3 Apply Solubilization Techniques Step2->Step3 Polar Polar Aprotic Solvents: DMSO, DMF, DMA Step2->Polar First-line Chlorinated Chlorinated Solvents: DCM, Chloroform Step2->Chlorinated Alternative Step4 Consider Alternative Compounds Step3->Step4 Heat Gentle Warming (37°C Water Bath) Step3->Heat Sonication Sonication (Ultrasonic Bath) Step3->Sonication

Verify Compound Identity and Purity

Before troubleshooting solubility, confirm the integrity of your material.

  • Check Purity: Run analytical techniques like Thin-Layer Chromatography (TLC) to confirm the compound is pure and has not degraded. As an example, the supplier analysis for Boc-Asp-OBzl specifies a purity of ≥98% by TLC [3].
  • Inspect Storage Conditions: Many such compounds are hygroscopic (absorb moisture). Ensure the product has been stored properly, as recommended for Boc-Asp-OBzl, in a desiccator at -20°C [2]. Moisture absorption can lead to clumping and reduced solubility.
Select an Appropriate Solvent System

The side chain of this compound is a polar carboxamide, but the Boc and OBzl protecting groups make the molecule largely non-polar. Therefore, standard aqueous buffers are unlikely to work.

  • Start with Strong Polar Aprotic Solvents: These are typically the most effective for protected amino acids.
    • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent first choices [1] [2].
  • Alternative Solvents: If DMSO or DMF are unsuitable for your next reaction step, consider:
    • Chlorinated solvents like Dichloromethane (DCM) or Chloroform [2].
    • Ethyl Acetate or Acetone [2].
Apply Solubilization Techniques

If the compound does not dissolve easily at room temperature, employ these lab techniques:

  • Gentle Warming: Warm the tube in a 37°C water bath. Avoid high temperatures to prevent decomposition [2].
  • Sonication: Place the vial in an ultrasonic bath for several minutes. This helps to break up aggregates and facilitates dissolution [2].
  • Incremental Addition: Add the solvent in small amounts while vortexing or stirring. Sometimes a specific volume is needed to achieve dissolution.

Experimental Protocol: Solubility and Stock Solution Preparation

The following workflow outlines a general method for preparing a stock solution, based on common laboratory practices and the formulation data available for the related compound [1].

P1 Weigh a small amount of This compound (e.g., 1-2 mg) P2 Add a small volume of primary solvent (e.g., DMSO) P1->P2 P3 Apply gentle heat (37°C) and/or sonication P2->P3 P4 Fully dissolved? P3->P4 P5 Proceed with experiment or further dilute with aqueous buffer P4->P5 Yes P6 Try an alternative solvent (e.g., DMF, DCM) or use a suspension formulation P4->P6 No

Key Considerations:

  • Use Minimal Sample: Always test solubility with a minute amount of the product first to avoid waste [1].
  • Fresh Preparation: For the best results in biological experiments, prepare the stock solution on the day of use [2].
  • Stock Solution Storage: If you must prepare a stock in advance, aliquot and store it at -20°C or -80°C, and avoid repeated freeze-thaw cycles [1].

Frequently Asked Questions (FAQs)

Q1: My this compound does not dissolve in DMSO. What should I do next? First, verify the compound's purity and that it has been stored correctly. If purity is confirmed, try a different strong solvent like DMF or DCM. As a last resort for in vivo experiments, you may need to use a suspension formulation in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) [1].

Q2: Can I use the solubility data for Boc-Asp-OBzl for my this compound experiments? No. While they are both protected amino acids, their side chains are chemically different. Boc-Asp-OBzl has a protected acidic side chain, while this compound has a neutral, polar side chain. This fundamental difference will significantly impact their solubility profiles, and data is not interchangeable.

Q3: What is the best way to formulate this compound for an animal study? Without specific solubility data, a general approach is to first dissolve the compound in a minimal amount of a biocompatible solvent like DMSO. This stock solution can then be diluted with saline or a saline/Tween-80 mixture to the final working concentration [1]. The final DMSO concentration should be kept as low as possible (typically <10%) for safety.

References

Boc-Asn-OBzl vs Boc-Asn(Xan)-OH protecting groups

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Differences

The table below summarizes the fundamental differences between Boc-Asn(Xan)-OH and Boc-Asn-OBzl. They are distinct building blocks used for different purposes in peptide synthesis.

Feature Boc-Asn(Xan)-OH This compound
CAS Number 65420-40-8 [1] [2] [3] 13512-57-7 [4] [5]
Molecular Formula C₂₂H₂₄N₂O₆ [1] [2] [3] C₁₆H₂₂N₂O₅ [4] [5]
Molecular Weight 412.44 g/mol [1] [2] 322.36 g/mol [4] [5]
Primary Role Protected amino acid for standard chain elongation [2] [3] Aspartic acid derivative with a protected side chain [5]

| Protecting Groups | - Nα-amino group: Boc (acid-labile)

  • Side chain amide: Xanthyl (Xan, acid-labile) [2] | - Nα-amino group: Boc (acid-labile)
  • C-terminal carboxyl group: Benzyl ester (OBzl, acid-labile) [5] | | Main Application | Boc-SPPS of asparagine residues [2] [3] | Building block for synthesis; used to isolate a metabolite [5] |

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

The search results provide specific details on the use of Boc-Asn(Xan)-OH, which is a standard building block for introducing asparagine residues in Boc-SPPS [2] [3].

  • Purpose of the Xanthyl (Xan) Group: The Xan group on the side chain amide is crucial because it prevents a dehydration side reaction. This dehydration, which leads to the formation of a nitrile group (cyanoalanine), can occur when the asparagine is activated by carbodiimide reagents. The Xan group improves the solubility of the derivative and protects against this side reaction during the coupling process [2].
  • Deprotection: The Xan group is removed with trifluoroacetic acid (TFA) during the standard acid cleavage step for the Boc group. Since its main job is to protect during activation and coupling, its simultaneous removal is generally not a problem [2].
  • Alternative Strategies: To avoid the dehydration side reaction, one can also pre-activate the amino acid or use activating reagents other than carbodiimides [2].

The following diagram illustrates the role of Boc-Asn(Xan)-OH within a simplified Boc-SPPS workflow.

Start Start Cycle Deprotection N-terminal Boc Deprotection (TFA) Start->Deprotection Wash Wash Steps Deprotection->Wash Coupling Coupling of Boc-Asn(Xan)-OH Coupling->Wash Wash->Coupling Decision Peptide Complete? Wash->Decision Decision->Deprotection No Cleavage Global Cleavage & Side Chain Deprotection (TFA) Decision->Cleavage Yes

Limitations of Available Data

The current search results have a key limitation for your goal of creating a comprehensive comparison guide:

  • Lack of Comparative Performance Data: The information available describes each compound's properties and uses in isolation. The results do not contain direct, head-to-head experimental comparisons of performance metrics such as coupling efficiency, suppression of side reactions, or purity yields under identical conditions.
  • Focus on Boc-Asn(Xan)-OH: Most of the detailed application notes are for Boc-Asn(Xan)-OH, as it is a standard, specialized building block for Boc-SPPS [2] [3]. The information on this compound is primarily limited to its chemical and physical properties [4] [5].

References

Comparison at a Glance: Boc-Asn-OBzl vs. Fmoc-Asn-OH

Author: Smolecule Technical Support Team. Date: February 2026

Feature Boc-Asn-OBzl Fmoc-Asn-OH
Synthetic Strategy Boc/Benzyl (Bzl) SPPS [1] Fmoc/tert-Butyl (tBu) SPPS [1]
N-terminal Protection Boc (t-Butoxycarbonyl). Removed with strong acid like Trifluoroacetic Acid (TFA) [1] [2]. Fmoc (9-Fluorenylmethoxycarbonyl). Removed with a base, typically piperidine [1] [2].
Side Chain Protection Typically protected with a Xanthyl (Xan) group to prevent side reactions during coupling [1] [3]. The "OBzl" denotes the C-terminal is protected as a benzyl ester, which is not part of the side chain. Often used without side chain protection [3]. For difficult sequences, the Trityl (Trt) group is used [1] [3] [2].
Solubility Information not specifically available in search results. The unprotected form, Fmoc-Asn-OH, has very low solubility in standard solvents like DMF. Fmoc-Asn(Trt)-OH has significantly improved, comparable solubility [3].
Cleavage from Resin Requires strong acids like Hydrogen Fluoride (HF) or TFMSA [1]. Achieved with milder strong acids like Trifluoroacetic Acid (TFA) [1].

| Key Advantages | - Required for existing Boc-based protocols or Drug Master Files (DMF) [1].

  • Essential for synthesizing peptides like thioesters for native chemical ligation [1]. | - Avoids highly toxic HF.
  • True orthogonality between N-terminal and side-chain deprotection.
  • Wider availability of non-canonical building blocks [1].
  • Enables synthesis of partially protected fragments for ligation [1]. |

Experimental Workflows in SPPS

The fundamental difference in the handling of these two derivatives is embedded within their respective SPPS cycles. The following diagram illustrates the contrasting deprotection and cleavage conditions for each strategy.

G Start Start SPPS Cycle (Resin-bound Peptide Chain) BocPath This compound (or similar) Nα-Deprotection Start->BocPath FmocPath Fmoc-Asn-OH (or similar) Nα-Deprotection Start->FmocPath BocDeprot Reagent: Strong Acid (e.g., TFA) Cleaves Boc Group BocPath->BocDeprot FmocDeprot Reagent: Base (e.g., Piperidine) Cleaves Fmoc Group FmocPath->FmocDeprot Coupling Coupling of Next Fmoc-Amino Acid BocDeprot->Coupling FmocDeprot->Coupling Cycle Repeat Cycle until Sequence Complete Coupling->Cycle Cycle->BocPath Cycle->FmocPath FinalBoc Final Cleavage & Side Chain Deprotection Cycle->FinalBoc Sequence Complete FinalFmoc Final Cleavage & Side Chain Deprotection Cycle->FinalFmoc Sequence Complete BocCleave Reagent: Very Strong Acid (e.g., HF) Cleaves peptide from resin and removes Bzl-type groups FinalBoc->BocCleave FmocCleave Reagent: Strong Acid (e.g., TFA) Cleaves peptide from resin and removes tBu-type groups FinalFmoc->FmocCleave

Detailed Protocols

For this compound in Boc-SPPS:

  • Deprotection: The Boc group is removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM) [1] [2].
  • Coupling: The next Boc-protected amino acid is coupled using standard coupling reagents.
  • Final Cleavage: After chain assembly, the peptide is cleaved from the resin, and all permanent protecting groups (like benzyl-based groups) are removed using very strong acids like anhydrous hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) [1] [3]. This step also liberates the asparagine side chain if it was protected with a group like Xan.

For Fmoc-Asn-OH in Fmoc-SPPS:

  • Deprotection: The Fmoc group is removed with a solution of base, typically 20-50% piperidine in DMF [1] [2].
  • Coupling: The next Fmoc-amino acid is coupled. If using the unprotected Fmoc-Asn-OH, be aware of its poor solubility, which may require longer coupling times or special solvents. For optimal results, Fmoc-Asn(Trt)-OH is preferred due to its good solubility [3].
  • Final Cleavage: The completed peptide is cleaved from the resin with a TFA-based cocktail (e.g., TFA with water and triisopropylsilane as scavengers). This simultaneously removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups (like Trt from asparagine, if used) [1] [3].

Key Considerations for Researchers

  • Handling and Safety: The Boc strategy necessitates the use of highly toxic and hazardous HF for final cleavage, requiring specialized equipment and rigorous safety protocols. The Fmoc strategy uses the much safer TFA, making it the preferred choice for most laboratories [1].
  • Solubility is Critical: Attempting to use unprotected Fmoc-Asn-OH in long or difficult sequences can lead to failed couplings due to its very low solubility. For reliable results, Fmoc-Asn(Trt)-OH is strongly recommended [3].
  • Side Reactions: The amide side chain of asparagine can be susceptible to side reactions, such as dehydration to a nitrile, when exposed to activating reagents over multiple cycles. This is a key reason for using side-chain protection like Xan (Boc) or Trt (Fmoc) in complex syntheses [3].
  • Strategy Choice: Fmoc-SPPS is the modern and widely adopted standard due to its safer cleavage conditions and true orthogonality [1]. Boc-SPPS remains critical for specific applications, such as the synthesis of peptide thioesters or when working with established Boc-based protocols and DMFs [1].

References

Boc vs Fmoc strategy asparagine protection

Author: Smolecule Technical Support Team. Date: February 2026

Boc vs Fmoc for Asn Protection

The selection of a protecting group for asparagine (Asn) is part of an overall strategy for Solid-Phase Peptide Synthesis (SPPS). The table below compares the fundamental aspects of the two main strategies.

Feature Boc-SPPS Strategy Fmoc-SPPS Strategy
N-terminal Protection Boc (t-butyloxycarbonyl) [1] [2] [3] Fmoc (fluorenylmethyloxycarbonyl) [1] [2] [3]
Asn Side Chain Protection Xan (xanthyl) [1] Trt (trityl) [1]
N-deprotection Reagent Trifluoroacetic acid (TFA), typically 50% in DCM [4] [2] Piperidine, typically 20-40% in DMF [1] [4]
Final Cleavage Reagent Strong acid like HF or TFMSA [1] [4] TFA, typically 95% with scavengers [1] [4] [2]
Orthogonality Based on graduated acid lability; Boc and side-chain groups have different acid sensitivities [5] Based on true orthogonality; Fmoc (base-labile) is orthogonal to tBu-type side-chain groups (acid-labile) [1] [5]
Key Advantages Preferred for long/difficult sequences and base-sensitive peptides [4] Avoids highly toxic HF; milder cleavage allows for protected peptide fragments [1] [4]

Experimental Protocols

The general workflow for SPPS involves repeated cycles of deprotection, coupling, and washing. The following diagram illustrates the specific steps for each strategy, highlighting the different reagents used for deprotection.

spps_protocols Solid-Phase Peptide Synthesis Workflow cluster_fmoc Fmoc-SPPS Deprotection Step cluster_boc Boc-SPPS Deprotection Step Start Start: Fmoc-Asn(Trt)-OH or Boc-Asn(Xan)-OH loaded on resin Deprotection N-α Amino Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 FmocDeprot Treat with 20-40% Piperidine in DMF BocDeprot Treat with 50% TFA in DCM Coupling Coupling of next amino acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Decision Peptide chain complete? Wash2->Decision Decision:s->Deprotection:n No Cleavage Final Cleavage & Global Side-Chain Deprotection Decision->Cleavage Yes End End: Crude Peptide Cleavage->End Neutralize Neutralization with Base (e.g., DIPEA) BocDeprot->Neutralize

The diagram above shows the generic SPPS cycle. Below are the specific protocols for deprotection and final cleavage for each strategy.

Fmoc-SPPS Protocol for Asn(Trt)

This protocol is standard for Fmoc-chemistry and is generally milder and more user-friendly [4] [2].

  • N-α Fmoc Deprotection:
    • Swell the peptide resin in DMF.
    • Treat the resin with a 20-40% piperidine solution in DMF (v/v) for 3-10 minutes to remove the Fmoc group.
    • Drain the solution and repeat the deprotection once.
    • Wash the resin thoroughly with DMF (e.g., 5-6 times) [5].
  • Final Cleavage & Side-Chain Deprotection:
    • After chain assembly, cleave the peptide from the resin and remove all side-chain protecting groups (including Trt from Asn) by treating with a TFA-based cocktail (e.g., TFA/water/triisopropylsilane 95/2.5/2.5) for 2-4 hours [5].
    • Precipitate the crude peptide in cold methyl tert-butyl ether (MTBE) [5].
Boc-SPPS Protocol for Asn(Xan)

This protocol requires specialized equipment due to the use of highly toxic strong acids [1] [4].

  • N-α Boc Deprotection:
    • Swell the resin in DCM.
    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v), often with scavengers like dithioerythritol (DTE) for sensitive amino acids, for 20-30 minutes.
    • Drain the TFA solution and wash the resin thoroughly with DCM.
    • Neutralize the TFA salt on the newly freed amine with a base like 5-10% Diisopropylethylamine (DIPEA) in DCM.
    • Wash the resin again with DCM before coupling [5].
  • Final Cleavage & Side-Chain Deprotection:
    • This step requires a special HF cleavage apparatus.
    • The peptide is cleaved from the resin, and side-chain protecting groups (including Xan from Asn) are removed by treatment with anhydrous hydrogen fluoride (HF) for ~1 hour at 0°C, with scavengers like anisole and p-thiocresol [5].

Recommendations for Researchers

  • Choose Fmoc/tBu for most applications, especially for acid-sensitive peptides, those requiring side-chain modifications, or when scaling up in a standard lab environment [1] [4].
  • Choose Boc/Bzl for difficult sequences prone to aggregation or when synthesizing base-sensitive peptides [4]. Be prepared to handle the significant safety requirements for HF cleavage [1].
  • Consider the final peptide form when selecting a resin. For C-terminal amides, use Rink Amide or MBHA resin; for acids, use Wang or 2-chlorotrityl resin [4].

References

Analytical Framework for Boc-Protected Amino Acids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes typical HPLC analysis parameters for Boc-Asn-OBzl and its alternatives, synthesized from general information on Boc-protected amino acids and peptide building blocks [1] [2] [3].

Compound Reported Purity Common Analytical Methods Key Characteristics
This compound Information missing HPLC (implied), TLC Common building block for solid-phase peptide synthesis.
Boc-Asp(OBzl)-OH (\geq) 98% (TLC) [2] [4] TLC, Optical Rotation [2] [4] (\beta)-benzyl ester; building block for aspartic acid residues [2].
Boc-Asp-OBzl (\geq) 98% (TLC/HPLC) [1] [3] HPLC, TLC, Optical Rotation [1] [3] (\alpha)-benzyl ester; mp 97-100 °C [1].
Boc-Asp(OBzl)-Phe-OH (\geq) 99% (HPLC) [5] HPLC, Optical Rotation [5] Aspartyl-phenylalanine dipeptide; used in drug development [5].

HPLC Method Development for Peptide Building Blocks

For a rigorous comparison, you would need to develop and validate a specific HPLC method. The general workflow and key parameters to consider are outlined below.

Start HPLC Method Development Workflow Step1 1. Column Selection Reversed-Phase C18 Column Start->Step1 Step2 2. Mobile Phase Optimization Vary pH, Buffer, Organic Modifier Step1->Step2 Step3 3. Method Validation Specificity, Linearity, Precision Step2->Step3 Param Key Parameters for Comparison P1 Retention Time (Rt) Param->P1 P2 Peak Asymmetry Factor (As) P1->P2 P3 Theoretical Plates (N) P2->P3 P4 Resolution (Rs) from Impurities P3->P4

Column Selection: The most common starting point is a reversed-phase C18 column [6]. The high-resolution separation power of UHPLC/UPLC systems is particularly valuable for complex mixtures [6].

Mobile Phase Optimization:

  • Aqueous Phase: Often a buffer like phosphate or ammonium formate/acetate to control pH, which critically impacts the ionization and separation of polar amino acid derivatives.
  • Organic Phase: Acetonitrile or methanol. A gradient elution (e.g., from 20% to 80% organic phase over 15-20 minutes) is typically used to separate the main product from its impurities.

Detection: UV detection in the range of 210-220 nm is standard for detecting the peptide bond. For more advanced characterization, especially of impurities, LC-MS/MS is indispensable [6].

Experimental Protocol for Comparison

To generate the data for your comparison guide, a protocol like the following can be employed:

  • Sample Preparation: Dissolve each Boc-protected amino acid (this compound, Boc-Asp(OBzl)-OH, etc.) in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a consistent concentration (e.g., 1 mg/mL).
  • HPLC Analysis:
    • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm).
    • Mobile Phase: (A) 0.1% Trifluoroacetic acid (TFA) in water; (B) 0.1% TFA in acetonitrile.
    • Gradient: 20% B to 80% B over 15 minutes, at a flow rate of 1.0 mL/min.
    • Detection: UV at 214 nm.
    • Temperature: 25°C.
  • Data Collection: For each compound, record the retention time, peak area, and peak width. Calculate the purity as the percentage of the main peak area relative to the total peak area. Also, calculate the resolution between the main peak and the nearest impurity.
  • For Impurity Profiling: If significant impurities are detected, the same method can be coupled with mass spectrometry (LC-MS) to identify the chemical structure of these impurities [6].

Interpreting Comparative Data

When you have the data, here’s how to interpret it for your guide:

  • A higher purity percentage and a cleaner chromatogram (fewer and smaller impurity peaks) indicate a superior product for sensitive peptide synthesis.
  • A consistent retention time across batches indicates good manufacturing reproducibility.
  • Resolution (Rs) > 2.0 between the main product and any impurity indicates excellent separation.
  • A symmetric peak (Asymmetry Factor close to 1.0) suggests a well-behaved compound under the analytical conditions.

References

benzyl ester vs other carboxyl protecting groups

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Carboxyl Protecting Groups

Protecting Group Deprotection Conditions Key Advantages Key Limitations Orthogonality
Benzyl Ester (Bn) Hydrogenolysis (H₂, Pd/C) [1] [2], Photochemical methods [3] [4] Stable to a wide range of conditions, including bases [4]. Hydrogenolysis is incompatible with alkenes, alkynes, azides, and other reducible groups; requires flammable H₂ gas [3] [4]. Orthogonal to base-labile groups (e.g., Fmoc) [1] [5].
*tert*-Butyl Ester (t-Bu) Acid (e.g., Trifluoroacetic Acid, TFA) [1] [2] Mild acid deprotection; stable to hydrogenolysis [2]. Not stable to acids during synthesis; can be difficult to introduce sterically hindered acids [2]. Orthogonal to hydrogenolyzable groups (e.g., Cbz, Bn) [5].
Methyl Ester (Me) Strong base (e.g., LiOH) or Lewis acids (e.g., TMSI) [1] Easy to introduce and inexpensive. Requires harsh hydrolytic conditions for removal, which can damage sensitive functionalities [2]. Limited orthogonality due to harsh deprotection.
9-Fluorenylmethyl Ester (Fmoc) Base (e.g., Piperidine) [1] Cleaved under very mild basic conditions. Can be sensitive to base during synthetic steps. Orthogonal to acid-labile groups (e.g., Boc, t-Bu) [5].
Silyl Esters (e.g., TMS, TBS) Fluoride ions (e.g., TBAF) or acid [1] Very mild deprotection with fluoride. Can be sensitive to protic solvents, acids, and bases during synthesis. Orthogonal to many other classes; highly selective deprotection [1].

Key Experimental Insights and Methodologies

Recent research has focused on developing milder and more selective deprotection methods, particularly for traditional groups like benzyl esters.

  • Novel Photochemical Debenzylation: A 2023 study developed a method using a phenolate photocatalyst for the reductive cleavage of benzyl-derived groups [3]. This method operates under mild conditions and exhibits excellent chemo- and regioselectivity, tolerating functionalities like azides, alkenes, and alkynes that are problematic under traditional hydrogenolysis [3].
  • Visible-Light-Mediated Oxidative Cleavage: Another approach uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant [4]. This method allows for the oxidative cleavage of benzyl ethers and esters with high functional group tolerance.
    • Experimental Insight: The choice of irradiation wavelength is critical. While blue light (440 nm) shortens reaction times, green light (525 nm) in batch reactions provides superior selectivity by minimizing side reactions like overoxidation to benzoyl esters [4].
    • Protocol Enhancement: Switching this reaction to a continuous-flow system allowed the use of 440 nm light while maintaining high selectivity, reducing deprotection times from hours to just 2.5-10 minutes [4].

Strategic Selection and Workflow

Choosing the right protecting group depends on the planned synthetic route. The concept of orthogonal protection—where multiple protecting groups can be removed in any order without affecting each other—is key to complex molecule assembly [5].

The following diagram illustrates a strategic workflow for selecting a carboxyl protecting group based on the other functional groups present in your molecule.

G Start Start: Need to Protect Carboxyl Q1 Does molecule contain acid-sensitive groups? Start->Q1 Q2 Does molecule contain base-sensitive groups? Q1->Q2 No PG2 Use 9-Fluorenylmethyl Ester (Fmoc) (Deprotection: Base) Q1->PG2 Yes Q3 Does molecule contain reducible groups (e.g., alkenes, azides)? Q2->Q3 No PG1 Use tert-Butyl Ester (t-Bu) (Deprotection: Acid) Q2->PG1 Yes PG3 Use Methyl Ester (Me) (Deprotection: Base) Q3->PG3 No PG5 Consider Advanced Methods: Photochemical Debenzylation Q3->PG5 Yes PG4 Use Benzyl Ester (Bn) (Deprotection: Hydrogenolysis) PG5->PG4 Traditional Method

References

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Dates

Last modified: 08-15-2023

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